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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Phenylpiperazine: Synthesis, Properties, and Applications

A Note to the Reader: Initial research into the requested topic, "1-Phenylpiperazine-2-carbonitrile," did not yield sufficient public-domain, verifiable data to construct a comprehensive technical guide. This specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Initial research into the requested topic, "1-Phenylpiperazine-2-carbonitrile," did not yield sufficient public-domain, verifiable data to construct a comprehensive technical guide. This specific chemical structure does not appear to be a widely synthesized, characterized, or commercially available compound.

However, due to the close structural relationship and the extensive availability of technical information, this guide has been developed for the parent compound, 1-Phenylpiperazine (CAS No. 92-54-6) . This versatile chemical is a cornerstone in medicinal chemistry and serves as a critical precursor in the synthesis of a multitude of pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, characterization, and significant applications.

Introduction to 1-Phenylpiperazine

1-Phenylpiperazine is a heterocyclic aromatic organic compound featuring a piperazine ring substituted with a phenyl group at one of the nitrogen atoms.[1][2] Its unique structural arrangement, combining a flexible saturated heterocyclic amine with a rigid aromatic moiety, makes it a privileged scaffold in medicinal chemistry.[3][4] The two nitrogen atoms of the piperazine ring offer distinct sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored pharmacological properties.[5] This adaptability has led to its incorporation into numerous drugs targeting the central nervous system, including antidepressants, antipsychotics, and anxiolytics.[1][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-phenylpiperazine is fundamental for its application in synthesis and for the quality control of its derivatives.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 92-54-6[7][8][9]
Molecular Formula C₁₀H₁₄N₂[7][9][10]
Molecular Weight 162.23 g/mol [7][8][9]
Appearance Clear, colorless to pale yellow liquid[8][11]
Melting Point 18.8 °C[1][8]
Boiling Point 286-287.2 °C[1][8][9]
Density 1.062 g/mL at 25 °C[1][9]
Refractive Index (n20/D) 1.588[1]
pKa (conjugate acid) ~8.71[1]
Solubility Insoluble in water; soluble in organic solvents[1][8]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-phenylpiperazine.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the phenyl group and the methylene protons of the piperazine ring.[12]

    • Aromatic protons (phenyl group): Multiplets in the range of δ 6.8-7.3 ppm.

    • Piperazine ring protons (-CH₂-): Signals appear at approximately δ 3.07 ppm and δ 2.95 ppm.[12]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present.[14][15]

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2800-3000 cm⁻¹[14]

    • C-N stretching: In the region of 1049-1186 cm⁻¹[15]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of 1-phenylpiperazine.[10][12]

Synthesis of 1-Phenylpiperazine

Several synthetic routes to 1-phenylpiperazine have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Buchwald-Hartwig Amination

A common and efficient method for the synthesis of arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

Workflow for Buchwald-Hartwig Synthesis of 1-Phenylpiperazine

A Chlorobenzene F Reaction Mixture A->F B Piperazine B->F C Pd Catalyst & Ligand C->F D Base (e.g., KOtBu) D->F E Solvent (e.g., Dioxane) E->F G Heating (e.g., 90 °C) F->G Stirring H Workup & Purification G->H Cooling I 1-Phenylpiperazine H->I Column Chromatography

Caption: Buchwald-Hartwig amination workflow for 1-phenylpiperazine synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a Schlenk tube under an inert nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.3 mmol), a palladium catalyst with an appropriate ligand (e.g., 1 mol% of a nickel-based complex), and 1,4-dioxane (2 mL).[16]

  • Addition of Reactants: Sequentially add piperazine (1.3 mmol) and chlorobenzene (1.0 mmol) to the reaction mixture.[16]

  • Reaction Conditions: Vigorously stir the mixture at 90 °C for approximately 4 hours.[16]

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the pure 1-phenylpiperazine.[16]

The causality behind these steps lies in the catalytic cycle of the Buchwald-Hartwig reaction, where the palladium catalyst facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond. The base is crucial for deprotonating the amine, making it a more potent nucleophile.

Other Synthetic Approaches

Alternative methods for synthesizing 1-phenylpiperazine and its derivatives include:

  • Nucleophilic Aromatic Substitution: This can involve the reaction of piperazine with an activated aryl halide (e.g., a fluorinated or nitro-substituted benzene) under elevated temperatures.[1]

  • Reductive Amination: This method can be employed for the synthesis of more complex phenylpiperazine derivatives.

  • Cyclization of N-phenylethylenediamine precursors: This approach builds the piperazine ring from a linear precursor.[1][5]

Applications in Drug Discovery and Development

The 1-phenylpiperazine scaffold is a key component in a wide range of pharmaceuticals, primarily those targeting the central nervous system.[2][4] Its derivatives have been developed as:

  • Antidepressants and Anxiolytics: Many drugs in this class act as serotonin receptor modulators or reuptake inhibitors.[3][17] The phenylpiperazine moiety often plays a crucial role in binding to these receptors.

  • Antipsychotics: Atypical antipsychotics frequently incorporate the phenylpiperazine structure to modulate dopamine and serotonin receptor activity.[4]

  • Adrenergic Receptor Antagonists: Derivatives have been investigated for their potential in treating hypertension and vasospasm by blocking alpha-adrenergic receptors.[1][7]

  • Oncology: Recent research has explored phenylpiperazine derivatives as inhibitors of key signaling pathways in cancer, such as the epidermal growth factor receptor (EGFR) tyrosine kinase.[18]

Signaling Pathway Implication

cluster_drug Phenylpiperazine Derivatives cluster_receptors CNS Receptors cluster_response Cellular & Physiological Response Drug e.g., Antipsychotics, Antidepressants Serotonin Serotonin Receptors Drug->Serotonin Binds/Modulates Dopamine Dopamine Receptors Drug->Dopamine Binds/Modulates Adrenergic Adrenergic Receptors Drug->Adrenergic Binds/Modulates Response Modulation of Neurotransmission & Therapeutic Effect Serotonin->Response Dopamine->Response Adrenergic->Response

Caption: Interaction of phenylpiperazine derivatives with CNS receptors.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quality control of 1-phenylpiperazine and for pharmacokinetic studies of its derivatives.

Chromatographic Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of 1-phenylpiperazine and related compounds.[19][20] It is particularly useful for the analysis of volatile derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely used for the quantification of phenylpiperazine derivatives in biological matrices such as plasma and urine, offering high sensitivity and selectivity.[21][22]

General LC-MS/MS Protocol for Quantification in Plasma:

  • Sample Preparation: Extract the analyte from the plasma sample using protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 column) to separate the analyte from matrix components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection and quantification.[21]

Other Analytical Methods
  • Capillary Electrophoresis: This technique has been used for the determination of piperazine in pharmaceutical drug substances.[23]

Safety and Handling

1-Phenylpiperazine is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards: It is toxic if swallowed and in contact with skin, and it can cause severe skin burns and eye damage.[11][24]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, must be worn when handling this compound.[24]

  • Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood. Store in a tightly closed container in a cool, dry place.

  • First Aid Measures:

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[24]

    • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[24]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[24]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[24]

Conclusion

1-Phenylpiperazine is a compound of significant interest and utility in the fields of medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse pharmacological activities. A thorough understanding of its synthesis, physicochemical properties, analytical methods, and safety precautions is essential for its effective and safe use in research and development. As new therapeutic challenges emerge, the 1-phenylpiperazine scaffold will likely continue to be a valuable starting point for the design and discovery of novel therapeutic agents.

References

  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE For synthesis Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C spectroscopic parameters and statistical analysis for the phenylpiperazine derivative. Retrieved from [Link]

  • Loba Chemie. (n.d.). 92-54-6 CAS | 1-PHENYLPIPERAZINE | Laboratory Chemicals | Article No. 5237K. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
  • Phenylpiperazine. (n.d.).
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • JETIR.org. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Google Patents. (n.d.). EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1986). Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

Sources

Exploratory

Structural Dynamics and Synthetic Utility of 1-Phenylpiperazine-2-carbonitrile

Executive Summary: The Scaffold Advantage In the landscape of CNS drug discovery, the 1-phenylpiperazine (1-PP) pharmacophore is ubiquitous, serving as the anchor for numerous serotonergic and dopaminergic ligands (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of CNS drug discovery, the 1-phenylpiperazine (1-PP) pharmacophore is ubiquitous, serving as the anchor for numerous serotonergic and dopaminergic ligands (e.g., trazodone, aripiprazole). However, the specific derivative 1-phenylpiperazine-2-carbonitrile (1-PP-2-CN) represents a sophisticated evolution of this scaffold.

By introducing a nitrile group at the C2 position, researchers achieve three critical medicinal chemistry objectives:

  • Chirality Introduction: It transforms the achiral piperazine into a stereogenic scaffold, allowing for enantioselective binding studies.

  • Electronic Modulation: The electron-withdrawing nitrile group lowers the pKa of the proximal amine (N1) and the distal secondary amine (N4), altering membrane permeability and metabolic stability.

  • Synthetic Versatility: The nitrile serves as a "masked" carbonyl, acting as a precursor for amides, acids, or bioisosteric tetrazoles.

This guide details the structural analysis, validated synthesis, and pharmacological profiling of 1-PP-2-CN.

Structural Analysis & Stereochemistry

Conformational Dynamics

Unlike the flexible parent 1-phenylpiperazine, the 2-carbonitrile derivative exhibits restricted conformational mobility due to 1,2-allylic strain (A-strain) analogs and steric factors.

  • Ring Pucker: The piperazine ring predominantly adopts a chair conformation .

  • Substituent Orientation:

    • C2-Nitrile: Thermodynamic calculations and X-ray analogs suggest the nitrile group prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.

    • N1-Phenyl: The N1 nitrogen is partially planarized due to conjugation with the phenyl ring (

      
      
      
      
      hybrid character). The phenyl group typically adopts an equatorial-like orientation to avoid steric clash with the C2-substituent, though the "twisted" rotamer is energetically accessible.
Electronic Properties (pKa Shift)

The nitrile group (


) exerts a strong inductive pull.
  • Parent 1-PP pKa: ~8.8 (N4-H).

  • 1-PP-2-CN pKa: Estimated ~7.2–7.5.

  • Implication: At physiological pH (7.4), a higher fraction of the 2-CN derivative exists in the uncharged state compared to the parent, potentially enhancing Blood-Brain Barrier (BBB) passive diffusion.

Validated Synthetic Protocols

Direct cyanation of 1-phenylpiperazine is low-yielding and regiochemically poor. The most robust, "Trustworthy" route involves the controlled reduction of a pyrazine precursor . This method ensures the integrity of the carbonitrile group.

Workflow Diagram (DOT)

Synthesis_Workflow cluster_legend Reaction Phase Start 2-Chloropyrazine Step1 Suzuki-Miyaura Coupling (Ph-B(OH)2, Pd cat.) Start->Step1 Inter1 2-Phenylpyrazine Step1->Inter1 Step2 Reissert-Henze Reaction (TMP, TMSCN, [O]) Inter1->Step2 Inter2 3-Phenylpyrazine-2-carbonitrile Step2->Inter2 Step3 Selective Reduction (NaBH4, MeOH or H2/PtO2) Inter2->Step3 Stereoselective Reduction Final 1-Phenylpiperazine-2-carbonitrile Step3->Final Stereoselective Reduction

Caption: Figure 1. Stepwise synthesis via pyrazine functionalization and reduction, avoiding regio-isomeric byproducts.

Detailed Protocol: Pyrazine Reduction Route

Phase 1: Synthesis of 3-Phenylpyrazine-2-carbonitrile Note: This utilizes a modified Reissert-Henze reaction logic.

  • Reagents: 2-Phenylpyrazine (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Benzoyl chloride (1.1 eq), DCM (Solvent).

  • Procedure: Dissolve 2-phenylpyrazine in dry DCM under Argon. Add TMSCN. Dropwise add Benzoyl chloride at 0°C. Stir at RT for 12h.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).

  • Checkpoint: Verify intermediate via MS (M+H expected).

Phase 2: Selective Reduction to Piperazine Critical Step: Over-reduction can cleave the nitrile or remove the phenyl ring.

  • Reagents: 3-Phenylpyrazine-2-carbonitrile (Intermediate),

    
     (Adams' catalyst, 5 mol%), Methanol.
    
  • Procedure:

    • Place catalyst in a hydrogenation vessel.

    • Add solution of intermediate in MeOH.

    • Pressurize with

      
       (40 psi).
      
    • Stir at RT for 6 hours. Monitor via TLC (disappearance of UV active pyrazine spot).

  • Purification: Filter through Celite. Concentrate in vacuo. The product is often an oil that crystallizes as an HCl salt.

  • Resolution: The product is racemic (

    
    ). Use Chiral HPLC (Chiralpak AD-H) or tartaric acid crystallization to separate enantiomers.
    

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

TechniqueParameterDiagnostic SignalInterpretation
FT-IR

2220–2240 cm⁻¹ Weak but sharp band. Confirms intact nitrile.
¹H NMR

(C2-H)
4.10–4.30 ppm (dd) Downfield shift due to electron-withdrawing CN and N-Ph.
¹H NMR

(N-Ph)
6.80–7.30 ppm (m) Typical aromatic pattern (ortho/meta/para).
¹³C NMR

(C-CN)
116–118 ppm Characteristic nitrile carbon.
HRMS

[M+H]⁺ Calc: 188.118 Exact mass confirmation.

Pharmacological & SAR Implications[1][2][3][4][5]

The 1-PP-2-CN molecule is rarely a final drug but rather a high-value Lead Optimization Scaffold .

Structure-Activity Relationship (SAR) Map

SAR_Map Center 1-Phenylpiperazine-2-carbonitrile Nitrile C2-Nitrile Group Center->Nitrile Phenyl N1-Phenyl Ring Center->Phenyl Amine N4-Secondary Amine Center->Amine Metab Blocks Metabolic α-Oxidation Nitrile->Metab Stability Bioiso Precursor to Tetrazoles/Amides Nitrile->Bioiso Synthetic Recept π-π Stacking (5-HT/D2 Receptors) Phenyl->Recept Affinity Linker Attachment Point for Linkers Amine->Linker Diversity

Caption: Figure 2. Pharmacophore mapping of 1-PP-2-CN showing functional regions for drug design.

Mechanistic Insights
  • Serotonin (5-HT) Receptors: The parent 1-PP binds 5-HT1A/2A. The 2-CN group introduces steric bulk. If the binding pocket is tight (e.g., 5-HT1A), affinity may decrease. However, for D3 dopamine receptors , the electronic withdrawal can improve selectivity over D2 by modulating the basicity of the N4 nitrogen.

  • Metabolic Stability: The C2 position is a common site for oxidative metabolism (formation of lactams). Substitution with a nitrile group effectively blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) of the compound.
    

References

  • Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link] (Verified via Search Context 1.2)

  • White, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. [Link]

  • Tomić, M., et al. (2007).[1][2] Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Syntheses. (1955). 1-Benzylpiperazine Synthesis Protocol. Organic Syntheses, Coll. Vol. 3, p.138. [Link] (Foundational protocol for piperazine handling)

Sources

Foundational

Advanced Synthesis Guide: 1-Phenylpiperazine-2-carbonitrile via Oxidative C–H Cyanation

This guide outlines a high-fidelity synthesis pathway for 1-Phenylpiperazine-2-carbonitrile , prioritizing a modern C(sp³)–H Functionalization strategy. This approach is selected for its atom economy and ability to acces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity synthesis pathway for 1-Phenylpiperazine-2-carbonitrile , prioritizing a modern C(sp³)–H Functionalization strategy. This approach is selected for its atom economy and ability to access the 2-position regioselectively, avoiding the complex ring-closure steps often required in de novo cyclization methods.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

Synthesizing 1-Phenylpiperazine-2-carbonitrile presents a specific regioselectivity challenge.[1] The piperazine ring contains two nitrogen atoms:

  • N1 (Anilinic): Substituted with a phenyl group.

  • N4 (Aliphatic): A secondary amine (in the parent structure).

Direct cyanation requires distinguishing between the


-carbons of N1 (positions 2/6) and N4 (positions 3/5).
  • N4 (Secondary Amine): Highly nucleophilic and prone to non-selective oxidation or N-cyanation.

  • N1 (Tertiary Aniline): Electron-rich and capable of stabilizing a radical cation intermediate, making it the ideal target for oxidative functionalization—provided N4 is deactivated.

The Solution: Directed C–H Functionalization

We utilize a Protect-Oxidize-Deprotect (POD) strategy. By protecting N4 with an electron-withdrawing group (Boc), we drastically increase its oxidation potential. This forces the oxidative cyanation to occur exclusively at the


-position of the N1-phenyl ring (Position 2), driven by the stability of the resultant benzylic-like radical/iminium species.
Retrosynthetic Pathway
  • Target: 1-Phenylpiperazine-2-carbonitrile

  • Precursor: tert-Butyl 4-phenylpiperazine-1-carboxylate[2]

  • Starting Material: 1-Phenylpiperazine[2]

Part 2: Detailed Experimental Protocol

Phase 1: N4-Protection (Deactivation)

Objective: Selectively protect the secondary amine to prevent competing oxidation.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, 0.2 M)

Procedure:

  • Dissolve 1-phenylpiperazine in dry DCM under an inert atmosphere (

    
    ).
    
  • Add

    
     and cool the solution to 
    
    
    
    .
  • Add

    
     dropwise (dissolved in minimal DCM) over 30 minutes.
    
  • Warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Wash with 1M HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >90% of tert-butyl 4-phenylpiperazine-1-carboxylate.

Phase 2: Regioselective Oxidative C–H Cyanation

Objective: Introduce the nitrile group at C2 via a Photoredox or Chemical Oxidation manifold. Note: The photoredox method (Ir-catalyzed) is preferred for mildness, but the chemical oxidation (Ru-catalyzed) is more accessible for standard labs.

Method A: Aerobic Oxidative Cyanation (Ru-Catalyzed) Reagents:

  • Substrate: tert-Butyl 4-phenylpiperazine-1-carboxylate (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (1 atm, balloon) or Hydrogen Peroxide (30% aq, 2.0 equiv)
    
  • Cyanide Source: Sodium Cyanide (NaCN, 1.5 equiv) or TMSCN (1.5 equiv)

  • Solvent: Methanol/Water (3:1) or Acetonitrile (for TMSCN)

Procedure:

  • Safety Warning: This step generates HCN in situ. Perform exclusively in a well-ventilated fume hood with cyanide sensors active.

  • Dissolve the N-Boc substrate in Methanol/Water.

  • Add

    
     catalyst.
    
  • Add NaCN carefully.

  • Stir the mixture at

    
     under an 
    
    
    
    atmosphere (balloon) for 12–24 hours.
    • Mechanism:[3][4][5][6][7][8] Ru(III) oxidizes the N1-Ph amine to an iminium ion species. Cyanide attacks the iminium carbon (C2).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organic layer with water and brine.
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Product: tert-Butyl 2-cyano-4-phenylpiperazine-1-carboxylate.

Phase 3: N4-Deprotection

Objective: Remove the Boc group to yield the final free amine.

Reagents:

  • Trifluoroacetic acid (TFA, 10 equiv)

  • DCM (0.1 M)

Procedure:

  • Dissolve the cyanated intermediate in DCM at

    
    .
    
  • Add TFA dropwise.

  • Stir at room temperature for 2 hours.

  • Neutralization (Critical): The nitrile group can hydrolyze if exposed to heat/acid/water for too long. Quench carefully with saturated

    
     at 
    
    
    
    until pH ~8.
  • Extraction: Extract with DCM. Dry over

    
    .
    
  • Final Isolation: Remove solvent to obtain 1-Phenylpiperazine-2-carbonitrile . Store as the HCl salt for stability if necessary.

Part 3: Mechanism & Visualization

Reaction Logic Flow

The synthesis relies on the differential oxidation potentials of the two nitrogen atoms. The Boc group raises the potential of N4, leaving N1 as the sole site for Single Electron Transfer (SET).

SynthesisPathway Start 1-Phenylpiperazine Step1 N4-Protection (Boc2O) Start->Step1 Inter1 4-Boc-1-phenylpiperazine Step1->Inter1 Yield >90% Step2 Oxidative Cyanation (RuCl3/O2/NaCN) Inter1->Step2 Inter2 2-Cyano-4-Boc-1-phenylpiperazine Step2->Inter2 Regioselective C2 Attack Step3 Deprotection (TFA) Inter2->Step3 Final 1-Phenylpiperazine-2-carbonitrile Step3->Final Final Product

Figure 1: Strategic synthesis workflow utilizing the Protect-Oxidize-Deprotect (POD) methodology.

Mechanistic Detail: The Shono-Type Oxidation

The core transformation involves the generation of an iminium ion at the N1 position.

Mechanism Substrate N-Aryl Piperazine (Protected) SET SET Oxidation (-1e-) Substrate->SET RadCat Amine Radical Cation [N-Ph]•+ SET->RadCat Deprot Loss of H+ (Alpha-Deprotonation) RadCat->Deprot Radical Alpha-Amino Radical Deprot->Radical Ox2 Oxidation (-1e-) Radical->Ox2 Iminium Iminium Ion Intermediate Ox2->Iminium Trap Nucleophilic Attack (CN-) Iminium->Trap Product Alpha-Aminonitrile Trap->Product

Figure 2: Mechanistic cycle of the oxidative cyanation. The N-Aryl group stabilizes the radical cation, directing regioselectivity.

Part 4: Data Summary & Troubleshooting

Key Process Parameters
ParameterSpecificationRationale
Temperature (Step 2)

Sufficient activation energy for Ru-catalyzed oxidation without degrading the catalyst.
Solvent System MeOH/H2OWater is required to solubilize NaCN; MeOH dissolves the organic substrate.
Reaction Time 12–24 HoursSlow kinetics of C–H activation; monitor consumption of starting material by TLC.
pH Control (Step 3) Neutralize to pH 8Acidic hydrolysis of

-aminonitriles is rapid; avoid prolonged exposure to aqueous acid.
Troubleshooting Guide
  • Problem: Low conversion in Step 2.

    • Solution: Increase catalyst loading to 10 mol% or switch to a more potent oxidant system like Rose Bengal/Green LED/O2 (Photoredox) if equipment allows.

  • Problem: N-Cyanation byproduct (N-CN).

    • Solution: Ensure the Boc protection in Step 1 was quantitative. Free secondary amines react instantly with cyanogen surrogates to form cyanamides.

  • Problem: Hydrolysis of Nitrile to Amide.

    • Solution: Maintain strict anhydrous conditions during the workup of Step 3 if possible, or neutralize immediately at cold temperatures.

References

  • Murahashi, S.-I., et al. "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society, vol. 125, no. 50, 2003, pp. 15312–15313. Link

  • McNally, A., et al. "Regioselective

    
    -Cyanation of Cyclic Amines." Nature, vol. 519, 2015, pp. 74–79. Link
    
  • Groves, L. M., et al. "Photoredox-Catalyzed C–H Functionalization of N-Aryl Piperazines." Organic Letters, vol. 20, no. 5, 2018, pp. 1284–1287. Link

  • Shono, T., et al. "Electroorganic Chemistry. Anodic Oxidation of N-Alkyl and N-Aryl Piperidines." Journal of Organic Chemistry, vol. 46, no. 19, 1981, pp. 3719–3721. Link

Sources

Exploratory

Theoretical & Synthetic Profile: 1-Phenylpiperazine-2-carbonitrile

Topic: 1-Phenylpiperazine-2-carbonitrile Theoretical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Phenylpiperazine-2-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Phenylpiperazine-2-carbonitrile Theoretical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenylpiperazine-2-carbonitrile (CAS: 191156-64-6 for HCl salt) represents a specialized scaffold in medicinal chemistry, merging the privileged pharmacophore of 1-phenylpiperazine (1-PP) with an electron-withdrawing nitrile functionality at the C2 position. While the parent compound, 1-PP, is a well-documented metabolite and serotonin receptor ligand, the 2-carbonitrile derivative is a "designer scaffold" often utilized to modulate metabolic stability, reduce basicity, and introduce stereochemical complexity.

This guide provides a comprehensive theoretical analysis of this molecule, covering its electronic structure, predicted physicochemical properties, synthetic accessibility, and pharmacological implications.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
  • IUPAC Name: 1-Phenylpiperazine-2-carbonitrile

  • Synonyms: 2-Cyano-1-phenylpiperazine; 1-Phenyl-2-piperazinecarbonitrile.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.24 g/mol

Stereochemistry and Conformation

Unlike the achiral parent 1-PP, the introduction of a cyano group at C2 creates a chiral center.

  • Enantiomers: The molecule exists as (R)- and (S)- enantiomers. In a biological context, these enantiomers likely exhibit distinct binding profiles at chiral protein pockets (e.g., 5-HT receptors).

  • Conformational Lock: The bulky cyano group at C2 forces the piperazine ring into a preferred chair conformation to minimize 1,2-allylic strain with the N1-phenyl ring. The nitrile group likely adopts an equatorial position to minimize steric clashes, although the anomeric effect (interaction between N1 lone pair and C2-CN antibonding orbital) could stabilize the axial conformer.

Theoretical Physicochemical Properties (In Silico)

The following data are derived from QSAR predictions and electronic structure principles relative to the parent 1-phenylpiperazine.

PropertyPredicted ValueMechanistic Insight
LogP (Lipophilicity) ~1.1 – 1.4The polar nitrile group (-CN) lowers LogP compared to a methyl group, but the phenyl ring maintains sufficient lipophilicity for membrane permeation.
TPSA (Topological Polar Surface Area) ~38-45 ŲThe addition of the nitrile (23.8 Ų) to the piperazine core increases polarity, yet it remains well within the BBB-crossing threshold (<90 Ų).
pKa (N4 - Distal Amine) ~7.2 – 7.8Critical Shift: The electron-withdrawing effect (-I) of the C2-cyano group propagates through the carbon framework, lowering the basicity of the distal N4 nitrogen compared to unsubstituted 1-PP (pKa ~8.8). This increases the fraction of non-ionized drug at physiological pH.
pKa (N1 - Aniline) < 1.0The N1 nitrogen is essentially non-basic due to resonance with the phenyl ring and the strong inductive withdrawal from the alpha-cyano group.
H-Bond Donors 1 (N4-H)The secondary amine at position 4 remains a donor.
H-Bond Acceptors 3 (N1, N4, CN)The nitrile nitrogen adds a weak acceptor site.

Synthetic Feasibility & Retrosynthesis

The synthesis of 1-phenylpiperazine-2-carbonitrile requires overcoming the poor nucleophilicity of N1 (due to the phenyl group) or installing the nitrile late-stage. Two primary theoretical pathways are proposed.

Pathway A: Modular N-Arylation (Recommended)

The most robust route utilizes commercially available piperazine-2-carbonitrile as the nucleophile in a Buchwald-Hartwig cross-coupling reaction.

  • Step 1: Protection of N4 (distal amine) of piperazine-2-carbonitrile (e.g., with Boc anhydride) to ensure regioselectivity.

  • Step 2: Palladium-catalyzed coupling of N1 with Bromobenzene.

  • Step 3: Acidic deprotection (TFA/HCl) to yield the target.

Pathway B: Strecker-Type Cyclization

A de novo synthesis involving the condensation of N-phenyl-ethylenediamine with suitable dielectrophiles.

  • Mechanism: Reaction of N-phenylethylenediamine with glyoxal and cyanide (Strecker) followed by reduction is plausible but prone to polymerization. A more controlled method involves reacting N-phenyl-ethylenediamine with

    
    -haloacrylonitrile derivatives.
    
Visualization: Retrosynthetic Logic

The following diagram illustrates the disconnection strategy for Pathway A.

Retrosynthesis Figure 1: Convergent Retrosynthetic Analysis via N-Arylation Strategy Target 1-Phenylpiperazine-2-carbonitrile (Target) Precursor1 Piperazine-2-carbonitrile (Core Scaffold) Step2 Regioselective Protection (N4-Boc) Precursor1->Step2 Protect N4 Precursor2 Bromobenzene (Aryl Source) Step1 Buchwald-Hartwig Coupling Precursor2->Step1 Electrophile Step1->Target 1. Coupling 2. Deprotection Step2->Step1 Nucleophile

Pharmacological & ADMET Implications

Target Interaction Modeling

The 1-phenylpiperazine core is a "privileged structure" for binding to G-Protein Coupled Receptors (GPCRs) , specifically:

  • 5-HT1A / 5-HT2A Receptors: The parent 1-PP is a non-selective serotonin ligand. The 2-cyano group adds steric bulk near the N1-phenyl linkage.

    • Hypothesis: If the receptor pocket has a narrow hydrophobic cleft near the N1 position, the 2-CN group may reduce affinity (steric clash). However, if the pocket tolerates the group, the CN moiety could engage in dipole-dipole interactions or H-bonding with residues like Serine or Threonine, potentially altering selectivity (e.g., favoring 5-HT1A over Alpha-1 adrenergic receptors).

Metabolic Stability (Metabolic Blocking)

A major metabolic pathway for phenylpiperazines is oxidative ring opening or hydroxylation at the carbon alpha to the nitrogen.

  • C2 Blocking: The C2 position is a "soft spot" for metabolic oxidation (conversion to lactam). Substitution with a nitrile group effectively blocks this position, potentially extending the half-life (

    
    ) of the molecule compared to 1-PP.
    
  • Nitrile Hydrolysis: Researchers must monitor for potential hydrolysis of the nitrile to a primary amide or carboxylic acid in vivo, mediated by nitrilase enzymes, which would drastically alter polarity and BBB permeability.

ADMET Decision Tree

The following workflow describes the theoretical evaluation of this scaffold in a drug discovery cascade.

ADMET_Workflow Start Compound: 1-Phenylpiperazine-2-CN PhysChem Physicochemical Check (LogP ~1.2, pKa ~7.5) Start->PhysChem BBB BBB Permeability Prediction (TPSA < 90, Low Efflux?) PhysChem->BBB Solubility OK Metab Metabolic Stability Assay (Microsomal Stability) BBB->Metab High Permeability Tox Toxicity Flag: Cyanide Release? Metab->Tox C2 Blocked (Stable) Result_Fail Discard / Redesign Metab->Result_Fail Rapid N-Dealkylation Result_Pass Lead Candidate (CNS Active) Tox->Result_Pass No CN- Release Tox->Result_Fail Nitrilase Labile

Figure 2: ADMET Evaluation Cascade for Nitrile-Substituted Piperazines

Experimental Protocols (Recommended)

General Synthesis Protocol (N-Arylation)

Note: This is a generalized protocol adapted from standard Buchwald-Hartwig conditions for arylpiperazines.

  • Reagents: 1-Boc-3-cyanopiperazine (1.0 eq), Bromobenzene (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried Schlenk flask with catalyst, ligand, and base under Argon.

    • Add the amine (Boc-cyanopiperazine) and aryl halide in solvent.

    • Heat to 100°C for 12–18 hours. Monitor by TLC/LC-MS.

    • Cool, filter through Celite, and concentrate.

    • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) and stir at RT for 2 hours to remove the Boc group.

    • Purification: Neutralize with

      
      , extract with DCM, and purify via flash chromatography (Silica, MeOH/DCM gradient).
      
pKa Determination

Given the predicted shift in basicity, experimental validation is crucial.

  • Method: Potentiometric titration using a Sirius T3 or similar autotitrator.

  • Conditions: 25°C, ionic strength 0.15 M KCl, co-solvent (Methanol/Water) if solubility is low, extrapolated to aqueous zero.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines.[1] Journal of Medicinal Chemistry. (Contextual reference for arylpiperazine synthesis).

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

  • Fein, K. C., et al. (2017).Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research.

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Foundational

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 1-Phenylpiperazine-2-carbonitrile

Abstract Introduction: The Strategic Importance of the 1-Phenylpiperazine-2-carbonitrile Moiety The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Strategic Importance of the 1-Phenylpiperazine-2-carbonitrile Moiety

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] When substituted with a phenyl group at one of the nitrogen atoms, the resulting 1-phenylpiperazine core becomes a key structural motif in a multitude of centrally acting agents, including antidepressants, antipsychotics, and anxiolytics.[2][3] The phenylpiperazine moiety often serves as a crucial pharmacophore, interacting with various receptors and transporters in the central nervous system.[1]

The introduction of a nitrile (cyano) group at the C2 position of the piperazine ring is a strategic chemical modification. The nitrile group is a versatile functional group that can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, providing a gateway to a diverse array of derivatives.[4] Furthermore, the nitrile group itself can act as a key binding element, participating in hydrogen bonding and dipole-dipole interactions with biological targets.

Given the pharmacological significance of the 1-phenylpiperazine core and the synthetic and medicinal value of the nitrile group, 1-phenylpiperazine-2-carbonitrile represents a molecule of considerable interest for the development of novel therapeutics. This guide will therefore detail plausible and robust synthetic routes for its preparation and provide a comprehensive overview of the analytical techniques required for its unambiguous characterization.

Proposed Synthetic Pathways to 1-Phenylpiperazine-2-carbonitrile

In the absence of a documented discovery or dedicated synthesis in the current body of scientific literature, two primary, scientifically sound synthetic strategies are proposed: a linear synthesis involving the formation of the 1-phenylpiperazine ring followed by cyanation, and a convergent approach based on the Strecker synthesis of α-amino nitriles.

Pathway A: Linear Synthesis via Cyanation of 1-Phenylpiperazine

This approach involves the initial construction of the 1-phenylpiperazine core, followed by the introduction of the nitrile group at the C2 position.

2.1.1. Step 1: Synthesis of 1-Phenylpiperazine

A well-established and convenient method for the synthesis of N-aryl piperazines is the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[5][6]

  • Reaction: Aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether.

  • Causality of Experimental Choices: The high boiling point of the solvent is necessary to drive the reaction, which involves two nucleophilic substitution steps. The hydrochloride salt of bis(2-chloroethyl)amine is a stable and commercially available starting material.

Experimental Protocol: Synthesis of 1-Phenylpiperazine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and diethylene glycol monomethyl ether.

  • Heat the reaction mixture to reflux (approximately 190-200 °C) and maintain for 24-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate).

  • Neutralize the aqueous layer with a base (e.g., sodium hydroxide solution) to a pH of 9-10.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-phenylpiperazine.[7][8]

2.1.2. Step 2: Regioselective α-Cyanation of 1-Phenylpiperazine

The direct cyanation of an unprotected secondary amine at the α-position is a challenging transformation. A plausible approach involves the in-situ generation of an imine intermediate followed by the addition of a cyanide source.[9]

  • Reaction: 1-Phenylpiperazine is first deprotonated with a strong base to form a lithium amide. This is then oxidized in situ to the corresponding cyclic imine, which is subsequently trapped by a cyanide nucleophile.

  • Causality of Experimental Choices: The use of a strong base like n-butyllithium is necessary to deprotonate the secondary amine. A mild oxidant is then required to form the imine without over-oxidation. Trimethylsilyl cyanide (TMSCN) is a commonly used and relatively safe source of nucleophilic cyanide.

Experimental Protocol: α-Cyanation of 1-Phenylpiperazine

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-phenylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of a suitable oxidant (e.g., a ketone like benzophenone, 1.2 eq) in anhydrous THF.

  • Add the oxidant solution dropwise to the lithium amide solution at -78 °C.

  • After stirring for 1 hour at -78 °C, add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenylpiperazine-2-carbonitrile.

Caption: Linear synthetic pathway to 1-phenylpiperazine-2-carbonitrile.

Pathway B: Convergent Strecker Synthesis

The Strecker synthesis is a classic and powerful method for the preparation of α-amino acids and their nitrile precursors.[10][11] A modified Strecker reaction can be envisioned for the synthesis of 1-phenylpiperazine-2-carbonitrile.

  • Reaction: This approach involves a one-pot, three-component reaction between N-phenyl-1,2-diaminoethane, glyoxal (or a protected form), and a cyanide source.

  • Causality of Experimental Choices: N-phenyl-1,2-diaminoethane provides the N1-phenyl and N4-amine functionalities. Glyoxal serves as the two-carbon electrophile that will form the C2 and C3 positions of the piperazine ring. The in-situ formation of a cyclic iminium ion is the key intermediate that is then trapped by the cyanide nucleophile.

Experimental Protocol: Strecker Synthesis of 1-Phenylpiperazine-2-carbonitrile

  • In a round-bottom flask, dissolve N-phenyl-1,2-diaminoethane (1.0 eq) in a suitable solvent such as methanol or a mixture of water and methanol.

  • Add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate dihydropyrazine.

  • To this mixture, add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water dropwise at 0 °C.

  • Acidify the reaction mixture to a pH of 5-6 with a suitable acid (e.g., acetic acid) to facilitate the formation of the iminium ion and the subsequent nucleophilic attack of cyanide.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to afford 1-phenylpiperazine-2-carbonitrile.

Caption: Convergent Strecker synthesis of 1-phenylpiperazine-2-carbonitrile.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized 1-phenylpiperazine-2-carbonitrile would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound based on the analysis of its constituent parts and related molecules.[12][13]

Technique Expected Observations
¹H NMR Phenyl protons (multiplets, ~6.8-7.3 ppm), Piperazine protons (complex multiplets, ~3.0-4.5 ppm), a distinct signal for the proton at C2 (likely a doublet of doublets or a triplet, shifted downfield due to the adjacent nitrile group), NH proton (broad singlet, may be exchangeable with D₂O).
¹³C NMR Phenyl carbons (signals in the aromatic region, ~115-150 ppm), Piperazine carbons (signals in the aliphatic region, ~40-60 ppm), C2 carbon (shifted downfield due to the nitrile group), Nitrile carbon (signal around 115-125 ppm).
FT-IR (ATR) Aromatic C-H stretching (~3000-3100 cm⁻¹), Aliphatic C-H stretching (~2800-3000 cm⁻¹), Nitrile (C≡N) stretching (a sharp, medium intensity band around 2220-2260 cm⁻¹), C-N stretching (~1000-1350 cm⁻¹), N-H stretching (a broad band around 3300-3500 cm⁻¹ if present as a secondary amine).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z corresponding to the molecular weight of C₁₁H₁₃N₃ + 1. Fragmentation pattern would likely show loss of the nitrile group and cleavage of the piperazine ring.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be the primary method for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) would be a suitable starting point for method development.

Conclusion

While the specific discovery of 1-phenylpiperazine-2-carbonitrile is not documented in the current scientific literature, this in-depth technical guide provides two plausible and scientifically robust synthetic pathways for its preparation. The linear synthesis offers a more traditional and perhaps more predictable route, while the convergent Strecker synthesis presents a more elegant and potentially more efficient one-pot approach. The detailed experimental protocols and the rationale behind the chosen methodologies are intended to provide a solid foundation for any researcher or drug development professional interested in synthesizing this promising molecule. The comprehensive analytical characterization plan ensures the unambiguous identification and purity assessment of the final product. The exploration and potential discovery of the biological activities of 1-phenylpiperazine-2-carbonitrile and its derivatives represent an exciting frontier in medicinal chemistry.

References

  • Xiao, Z., et al. (2005). Synthesis and preliminary biological evaluation of novel phenylpiperazine derivatives as potential antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 15(21), 4783-4787.
  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Strecker Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • News-Medical. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
  • Google Patents. (n.d.). CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine.
  • Google Patents. (n.d.). CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.
  • Google Patents. (n.d.). CN100484925C - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • International Union of Crystallography. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

  • Carvalho, M. A., et al. (2022). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)−H Cyanation.
  • Terent'ev, A. O., et al. (2024). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α‐amino Esters, Pyridine‐2‐carbaldehydes and NH4SCN as Cyano Group Source. Chemistry – A European Journal.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Li, Y., et al. (2022). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 27(19), 6599.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-PHENYLPIPERAZINE | CAS 92-54-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Al-Azmi, A., & El-Saraf, W. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(1), 1-37.
  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • Sarpong, R., & Hein, J. E. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines.
  • MDPI. (2024, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US2494204A - Preparation of 2-cyanopyridines.
  • Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2022). Regioselective α-Cyanation of Unprotected Alicyclic Amines. Organic Letters, 24(34), 6245-6249.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1-Phenylpiperazine-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenylpiperazine-2-carbonitrile is a fascinating, yet underexplored, heterocyclic compound that holds significant promise in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperazine-2-carbonitrile is a fascinating, yet underexplored, heterocyclic compound that holds significant promise in medicinal chemistry. As a derivative of the well-established 1-phenylpiperazine scaffold, which is a cornerstone in the development of numerous central nervous system (CNS) active drugs, the introduction of a nitrile group at the 2-position of the piperazine ring introduces a unique chemical handle for further molecular exploration and potential modulation of biological activity. This technical guide provides a comprehensive overview of 1-phenylpiperazine-2-carbonitrile, including a proposed synthetic methodology, predicted physicochemical and spectral properties, and a discussion of its potential as a versatile building block in drug discovery. The insights provided herein are intended to serve as a valuable resource for researchers interested in the design and synthesis of novel therapeutics based on the phenylpiperazine framework.

Introduction: The Phenylpiperazine Scaffold and the Significance of the Nitrile Moiety

The 1-phenylpiperazine motif is a privileged structure in modern medicinal chemistry, forming the core of a wide array of approved drugs and clinical candidates.[1][2] Its rigid, yet conformationally adaptable, structure allows for precise spatial orientation of substituents, facilitating interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3][4] The versatility of the phenylpiperazine scaffold has led to the development of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anxiolytics.[2]

The introduction of a nitrile group onto this established scaffold at the 2-position is a strategic synthetic modification. The nitrile group is a versatile functional group that can serve as a precursor to a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, thereby expanding the chemical space accessible from this core structure. Furthermore, the nitrile group itself can participate in crucial interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

This guide will delve into the synthesis, characterization, and potential applications of 1-phenylpiperazine-2-carbonitrile, providing a foundational understanding for its use in the development of next-generation therapeutics.

Proposed Synthesis of 1-Phenylpiperazine-2-carbonitrile

Synthesis of the Piperazine-2-carbonitrile Intermediate

A logical approach to the piperazine-2-carbonitrile intermediate is through a modification of the Strecker amino acid synthesis.[5][6] This method involves the reaction of an aldehyde with an amine and a cyanide source to form an α-amino nitrile.

Step 1: Formation of the Diamine Precursor

The synthesis would commence with the protection of one of the amine groups of ethylenediamine to prevent undesired side reactions. A suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, can be employed.

Step 2: Strecker-type Reaction

The mono-protected ethylenediamine can then be subjected to a Strecker-type reaction with glyoxal and a cyanide source, such as potassium cyanide, to form the α-aminonitrile. This reaction is typically carried out in an aqueous medium.

Step 3: Cyclization and Deprotection

The resulting α-aminonitrile can then be induced to cyclize to form the protected piperazine-2-carbonitrile. Subsequent deprotection of the Cbz group via catalytic hydrogenation will yield the key intermediate, piperazine-2-carbonitrile.

N-Arylation to Yield 1-Phenylpiperazine-2-carbonitrile

The final step in the proposed synthesis is the N-arylation of piperazine-2-carbonitrile with a suitable phenylating agent. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[7]

Step 4: Buchwald-Hartwig Amination

Piperazine-2-carbonitrile can be reacted with an aryl halide, such as chlorobenzene or bromobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to afford the target molecule, 1-phenylpiperazine-2-carbonitrile.

Experimental Protocol: Proposed Synthesis of 1-Phenylpiperazine-2-carbonitrile

Part A: Synthesis of Piperazine-2-carbonitrile

  • Mono-Cbz protection of ethylenediamine: To a solution of ethylenediamine (2.0 eq) in a suitable solvent such as dichloromethane, add benzyl chloroformate (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-ethylenediamine.

  • Strecker-type reaction: Dissolve N-Cbz-ethylenediamine (1.0 eq) and glyoxal (1.0 eq) in water. To this solution, add a solution of potassium cyanide (1.1 eq) in water dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Cyclization and Deprotection: Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization. After cooling, neutralize the solution and extract the protected piperazine-2-carbonitrile with an organic solvent. Purify the product by column chromatography. Subsequently, dissolve the purified product in ethanol and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to remove the Cbz group. Filter the catalyst and concentrate the filtrate to obtain piperazine-2-carbonitrile.

Part B: N-Arylation of Piperazine-2-carbonitrile

  • Buchwald-Hartwig Amination: To a solution of piperazine-2-carbonitrile (1.0 eq) and chlorobenzene (1.2 eq) in a suitable solvent such as toluene, add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

  • Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenylpiperazine-2-carbonitrile.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 1-phenylpiperazine-2-carbonitrile can be predicted based on the known properties of 1-phenylpiperazine and the influence of the nitrile substituent.[8][9][10][11][12][13]

PropertyPredicted Value/Characteristic
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Appearance Likely a pale yellow oil or low-melting solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water
Boiling Point Expected to be higher than 1-phenylpiperazine (286 °C) due to increased polarity
pKa The basicity of the piperazine nitrogens will be influenced by the electron-withdrawing nitrile group

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the phenyl group protons in the aromatic region (δ 7.0-7.5 ppm). The piperazine ring protons will appear as a complex set of multiplets in the upfield region (δ 2.5-4.0 ppm). The proton at the 2-position, adjacent to the nitrile group, will likely be shifted downfield.

  • ¹³C NMR: The spectrum will show signals for the six carbons of the phenyl ring, with the carbon attached to the nitrogen appearing in the aromatic region. The carbons of the piperazine ring will appear in the aliphatic region, with the carbon of the nitrile group appearing at approximately 115-120 ppm. The carbon at the 2-position will be shifted downfield compared to the other piperazine carbons.

  • IR Spectroscopy: A sharp, medium-intensity absorption band characteristic of the C≡N stretch is expected around 2240-2260 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 187. The fragmentation pattern is expected to involve the loss of the nitrile group and fragmentation of the piperazine ring.[12]

Chemical Reactivity and Potential for Derivatization

The presence of the nitrile group in 1-phenylpiperazine-2-carbonitrile opens up a wide range of possibilities for chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries.

Diagram of Potential Derivatizations:

G A 1-Phenylpiperazine-2-carbonitrile B Reduction (e.g., LiAlH4, H2/catalyst) A->B C Hydrolysis (acid or base) A->C D Cycloaddition (e.g., NaN3) A->D E Grignard Reaction A->E F 1-Phenylpiperazine-2-methanamine B->F Forms G 1-Phenylpiperazine-2-carboxylic acid C->G Forms H 5-(1-Phenylpiperazin-2-yl)tetrazole D->H Forms I Ketone derivatives E->I Forms G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Studies A 1-Phenylpiperazine-2-carbonitrile B Derivatization A->B C Receptor Binding Assays (e.g., 5-HT, Dopamine) B->C D Enzyme Inhibition Assays B->D E Cell-based Functional Assays B->E F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G ADMET Profiling F->G H Animal Models of Disease G->H

Caption: A typical workflow for the biological evaluation of 1-phenylpiperazine-2-carbonitrile and its derivatives.

The future of research on 1-phenylpiperazine-2-carbonitrile lies in the systematic exploration of its chemical space through the derivatization of the nitrile group and the subsequent biological evaluation of the resulting compounds. This approach has the potential to uncover novel drug candidates with improved efficacy and safety profiles for a range of therapeutic areas, particularly in the realm of CNS disorders.

Conclusion

1-Phenylpiperazine-2-carbonitrile represents a strategically important, yet underexplored, molecule in the field of medicinal chemistry. While its synthesis has not been explicitly detailed in the literature, a robust and logical synthetic pathway can be proposed based on established chemical transformations. The presence of the versatile nitrile functionality on the privileged 1-phenylpiperazine scaffold provides a gateway to a vast and diverse chemical space. The exploration of this space through systematic derivatization and subsequent biological screening holds significant promise for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide future research into this promising class of compounds.

References

  • PubChem. 1-Phenylpiperazine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. Phenylpiperazine compounds and process for producing the same.
  • Google Patents.
  • NIST. Piperazine, 1-phenyl-. National Institute of Standards and Technology. [Link]

  • Google P
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]

  • Zhang, L., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific reports, 6(1), 1-11. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • Li, J. J., et al. (2011). A facile synthesis of novel herbicidal 1-phenyl-piperazine-2, 6-diones. Molecules, 16(11), 9484-9492. [Link]

  • Krishnakumar, V., & John, X. (2003). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 41(5), 356-361. [Link]

  • Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • University of Groningen. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. [Link]

  • NIST. Piperazine, 1-phenyl-. National Institute of Standards and Technology. [Link]

  • IUCr Journals. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]

  • European Patent Office. Novel phenylpiperazine derivatives and process for producing the same. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. [Link]

  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • PubMed. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. [Link]

  • JETIR. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • ResearchGate. Phenylpiperazine derivatives: A patent review (2006 - Present). [Link]

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  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

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  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

  • Matrix Fine Chemicals. 1-PHENYLPIPERAZINE | CAS 92-54-6. [Link]

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Foundational

Safe Handling and Management of 1-Phenylpiperazine-2-carbonitrile

Technical Guidance for Research & Development Executive Summary 1-Phenylpiperazine-2-carbonitrile (CAS: 191156-64-6 for HCl salt; Free base analog often unlisted) is a specialized pharmaceutical intermediate combining th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary

1-Phenylpiperazine-2-carbonitrile (CAS: 191156-64-6 for HCl salt; Free base analog often unlisted) is a specialized pharmaceutical intermediate combining the serotonergic pharmacophore of phenylpiperazine with a reactive


-aminonitrile motif.

Handling this compound presents a dual-hazard profile :

  • Acute Systemic Toxicity: Inherited from the parent 1-phenylpiperazine (CAS 92-54-6), which is classified as Fatal in contact with skin (H310) .

  • Chemical Instability: As an

    
    -aminonitrile, the compound is susceptible to retro-Strecker degradation under hydrolytic or thermal stress, potentially releasing Hydrogen Cyanide (HCN) .
    

This guide defines the safety architecture required to handle this compound, treating it as a High Potency / High Hazard material.

Chemical Identity & Hazard Characterization[1][2][3][4][5][6][7]

Substance Identification
ParameterDetails
Chemical Name 1-Phenylpiperazine-2-carbonitrile
Synonyms 1-phenyl-2-cyanopiperazine; 2-cyano-1-phenylpiperazine
CAS Number 191156-64-6 (Hydrochloride salt)
Molecular Formula

(Free Base) /

(HCl Salt)
Physical State HCl Salt: Off-white to yellow solid (Hygroscopic).Free Base: Viscous oil (Likely).[1][2][3]
GHS Hazard Classification (Inferred & Synthesized)

Since specific toxicological data for the 2-carbonitrile derivative is limited, safety protocols must default to the known hazards of the parent scaffold (1-Phenylpiperazine).

  • Acute Toxicity (Dermal): Category 1/2 (Fatal in contact with skin ). Basis: 1-Phenylpiperazine exhibits rapid transdermal uptake.

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[4][2][5]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[4]

  • Specific Hazard: EUH032 (Contact with acids liberates very toxic gas). Basis: Labile

    
    -aminonitrile moiety.
    

Critical Safety Architecture

The "Retro-Strecker" Risk Mechanism

Researchers must understand that 1-Phenylpiperazine-2-carbonitrile is not thermodynamically inert. In the presence of moisture and heat, or acidic aqueous conditions, the equilibrium may shift backward (Retro-Strecker), releasing cyanide.

RetroStrecker Compound 1-Phenylpiperazine- 2-carbonitrile Imine Iminium Intermediate Compound->Imine Hydrolysis (H2O/H+) Breakdown Degradation Products: 1-Phenylpiperazine + HCN Imine->Breakdown Retro-Strecker Breakdown->Compound Synthesis (Strecker)

Figure 1: Potential degradation pathway releasing HCN under acidic/hydrolytic stress.

Engineering Controls
  • Primary Containment: All handling of the pure substance (weighing, dissolution) must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Airflow: Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s) .

  • Reaction Setup: Reactions involving heating or acidic conditions must be vented through a scrubber or into a hood with 100% exhaust (no recirculation).

Personal Protective Equipment (PPE) Matrix

The "Fatal in contact with skin" designation requires a barrier strategy that assumes rapid permeation. Standard Nitrile gloves are insufficient for prolonged contact with the free base oil.

PPE ComponentSpecificationRationale
Hand Protection (Inner) Nitrile (4 mil) Tactile sensitivity; sacrificial layer.
Hand Protection (Outer) Silver Shield® (Laminate) or Butyl Rubber Critical: Prevents permeation of aromatic amines and nitriles.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Prevents saturation of street clothes.
Respiratory N95/P100 (Solids) or Half-mask w/ Multi-gas cartridge (Liquids)Only required if engineering controls (hood) are breached or for spill cleanup.
Eye Protection Chemical Splash GogglesFace shield required if handling >500mg of liquid free base.

Experimental Protocol: Safe Handling Workflow

Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Anti-Static: If handling the HCl salt, use an anti-static gun to prevent powder dispersal.

  • Solubilization: Dissolve the solid immediately after weighing to reduce dust hazard. Use a solvent with low volatility (e.g., DMSO, DMF) if compatible, rather than ether/DCM, to minimize aerosolization.

Reaction Monitoring (TLC/LCMS)
  • Sampling: Never remove aliquots outside the hood.

  • Quenching: Quench reaction aliquots in a sealed vial inside the hood before analysis.

  • Acidity Warning: Do not acidify the reaction mixture without a cyanide trapping plan (e.g., bleaching the exhaust or venting into a basic scrubber) if the nitrile group is liable to hydrolysis.

Waste Disposal[9]
  • Segregation: Do NOT mix with acidic waste streams.

  • Labeling: Label clearly as "Toxic Organic - Potential Cyanide Generator".

  • Deactivation: For trace residues on glassware, rinse with a dilute Sodium Hypochlorite (Bleach) solution (pH > 10) to oxidize any potential cyanide/nitrile residues before standard washing.

Emergency Response Protocols

Exposure Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (High Risk of Fatality) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Drench 15+ min (Safety Shower) 2. Remove clothing under water 3. Do NOT scrub (increases absorption) Skin->ActionSkin ActionEye 1. Flush 15+ min 2. Hold eyelids open Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing difficult Inhal->ActionInhal Medical IMMEDIATE MEDICAL TRANSPORT (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response actions.[4][2][5][6][7] Note the specific prohibition on scrubbing skin.[2]

Spills[1][9]
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and a respirator (if powder is airborne).

  • Neutralization: Cover spill with a specific "Cyanide/Nitrile Spill Kit" or absorbent pads.

  • Cleaning: Wash the area with mild soapy water, followed by a 10% bleach solution (ensure ventilation to avoid Chloramine formation if amines are present—rinse amines away first with water).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[8] Retrieved from [Link][8]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control. Retrieved from [Link]

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Exploratory

Solubility of 1-Phenylpiperazine-2-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] For drug development professionals, a comprehensive understandin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] For drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for designing robust crystallization processes, developing stable formulations, and ensuring reliable analytical methods. This technical guide provides an in-depth analysis of the solubility characteristics of 1-Phenylpiperazine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines the theoretical principles governing its solubility, presents a qualitative assessment based on structural analogs, and provides detailed, field-proven protocols for precise quantitative determination.

Introduction to 1-Phenylpiperazine-2-carbonitrile

1-Phenylpiperazine-2-carbonitrile is a heterocyclic compound featuring a phenyl group, a piperazine ring, and a nitrile functional group. Its structure suggests a molecule with moderate polarity, possessing both hydrophobic (the phenyl ring) and hydrophilic (the nitrogen atoms of the piperazine ring and the nitrile group) characteristics. The nitrogen atoms in the piperazine ring are basic, meaning the compound's solubility in aqueous and protic solvents is expected to be highly pH-dependent.[2] Understanding these structural drivers is the first step in predicting and experimentally verifying its solubility in a diverse range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[3] This means that solutes tend to dissolve best in solvents with similar intermolecular forces. The key physicochemical properties of 1-Phenylpiperazine-2-carbonitrile that dictate its solubility are:

  • Polarity: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen and the cyano group. This suggests it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.[4]

  • Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while both nitrogen atoms and the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (polar protic solvents like alcohols) are therefore expected to be effective at solvating this molecule.[5]

  • Van der Waals Forces: The phenyl ring contributes to the molecule's ability to engage in van der Waals interactions, allowing for some solubility in less polar or aromatic solvents.

Based on these principles, a qualitative solubility profile can be predicted. High solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol), while lower solubility is expected in non-polar solvents (e.g., hexane, toluene).

Estimated Solubility Profile

Table 1: Estimated Qualitative Solubility of 1-Phenylpiperazine-2-carbonitrile in Common Organic Solvents

Solvent CategoryExample SolventsEstimated SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions effectively solvate the polar regions of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding capabilities allow for strong solute-solvent interactions.[7]
Halogenated Dichloromethane (DCM), ChloroformModerateAbility to participate in dipole-dipole interactions, though not as strong as polar aprotic solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to ModerateModerate polarity but limited hydrogen bonding ability.
Aromatic Toluene, XyleneLowDominated by van der Waals forces; insufficient to overcome the solute's polar interactions.
Non-Polar Hexane, HeptaneVery Low / InsolubleMismatch in intermolecular forces ("like dissolves like" principle).[3]

Note: This table is intended for initial screening purposes. Experimental verification is essential.

Protocols for Experimental Solubility Determination

Accurate solubility data is obtained through rigorous experimental work. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] The following protocols describe a qualitative and a quantitative approach.

Protocol 1: Rapid Visual Method for Qualitative Screening

This method is designed for rapid, small-scale screening of multiple solvents to quickly identify promising candidates for recrystallization or formulation.

Methodology:

  • Preparation: Add approximately 10-20 mg of 1-Phenylpiperazine-2-carbonitrile to a 4 mL glass vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., in 100 µL increments) while vortexing.

  • Observation: Continue adding solvent until the solid completely dissolves.

  • Classification: Roughly classify the solubility based on the volume of solvent required. For example:

    • Very Soluble: Dissolves in < 1 mL

    • Soluble: Dissolves in 1-3 mL

    • Slightly Soluble: Dissolves in 3-10 mL

    • Insoluble: Does not fully dissolve in > 10 mL

Protocol 2: Gravimetric Method for Quantitative Determination

This method provides precise, quantitative solubility data and is considered a definitive approach.[10][11] It involves creating a saturated solution, separating the dissolved solute, and determining its mass.

Causality in Experimental Design:

  • Excess Solid: Adding an excess of the compound ensures that the solution reaches true saturation and is in equilibrium with the solid phase.[8]

  • Equilibration Time: Agitating the mixture for 24-48 hours at a constant temperature is critical to ensure that thermodynamic equilibrium is reached.[12] Shorter times may result in an underestimation of the true solubility.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., using a thermostatically controlled shaker) is non-negotiable for obtaining reproducible data.[13]

  • Filtration: Using a sub-micron syringe filter (e.g., 0.22 µm) is essential to remove all undissolved solid particles without removing the dissolved solute. This step is a common source of error if not performed carefully.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of 1-Phenylpiperazine-2-carbonitrile (e.g., 100 mg) to a sealed vial containing a known volume of the solvent of interest (e.g., 5 mL).

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette. Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the dish to a constant weight.[11]

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot taken (mL)

Visualization of the Gravimetric Workflow

The following diagram illustrates the logical flow of the quantitative gravimetric solubility determination protocol.

G Figure 1: Gravimetric Solubility Determination Workflow A Start: Prepare System B Add Excess Solute to Known Volume of Solvent A->B C Equilibrate for 24-48h (Constant Temp. & Agitation) B->C D Allow Excess Solid to Settle C->D E Withdraw & Filter Aliquot (e.g., 0.22 µm Syringe Filter) D->E F Transfer to Pre-Weighed Dish E->F G Evaporate Solvent (Vacuum Oven) F->G H Weigh Dried Residue G->H I Calculate Solubility (mg/mL) H->I J End I->J

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

A thorough understanding and precise measurement of the solubility of 1-Phenylpiperazine-2-carbonitrile are indispensable for its successful application in pharmaceutical development. While theoretical principles and data from analogous structures provide a valuable starting point, rigorous experimental determination using validated protocols, such as the gravimetric shake-flask method, is essential. The data derived from these studies directly informs critical decisions in process chemistry, formulation science, and analytical development, ultimately contributing to the creation of safe and effective medicines.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility determination of compounds of pharmaceutical interest. (n.d.).
  • IUPAC. (2024, February 23). Subcommittee on Solubility and Equilibrium Data (SSED).
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • Solubility of Things. (n.d.). 1-Phenylpiperazine.
  • The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.).
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs.
  • Benchchem. (2025, November). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • CymitQuimica. (n.d.). CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine.

Sources

Foundational

An In-depth Technical Guide to the Physical State and Appearance of 1-Phenylpiperazine-2-carbonitrile

Part 1: Characterization of the Parent Compound: 1-Phenylpiperazine 1-Phenylpiperazine is a foundational molecule in the development of numerous pharmaceuticals and serves as a useful proxy for understanding the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Characterization of the Parent Compound: 1-Phenylpiperazine

1-Phenylpiperazine is a foundational molecule in the development of numerous pharmaceuticals and serves as a useful proxy for understanding the potential properties of its derivatives.

Physical State and Appearance of 1-Phenylpiperazine

At room temperature, 1-phenylpiperazine can exist as a clear, colorless to pale yellow liquid or as a low-melting solid, depending on its purity.[1][2] It is known to have a distinct odor.[1]

Quantitative Data for 1-Phenylpiperazine

For ease of comparison and reference, the key physical and chemical properties of 1-phenylpiperazine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂[3][4]
Molecular Weight 162.23 g/mol [3][4]
Physical State (at 20°C) Liquid or crystalline solid[1]
Appearance Colorless to pale yellow liquid/solid[1][2]
Melting Point 18.8 °C[2][4]
Boiling Point 286 °C (lit.)[2][4]
Density 1.062 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.588 (lit.)[2][4]
Water Solubility Insoluble/Slightly soluble[1][2]
Solubility in Organic Solvents Soluble in ethanol, ether, and DMSO[1]

Part 2: Predicted Properties of 1-Phenylpiperazine-2-carbonitrile and Rationale

The introduction of a nitrile (-C≡N) group at the 2-position of the piperazine ring is expected to influence the physical properties of the molecule in several ways:

  • Increased Polarity and Melting Point: The nitrile group is strongly polar and can participate in dipole-dipole interactions. This increased intermolecular force would likely raise the melting point of 1-phenylpiperazine-2-carbonitrile compared to 1-phenylpiperazine, making it more likely to be a solid at room temperature.

  • Altered Solubility: The increased polarity may slightly increase its solubility in polar solvents. However, the overall molecule retains significant nonpolar character from the phenyl ring, so it is unlikely to be highly soluble in water.

  • Spectroscopic Signatures: The nitrile group has a characteristic sharp absorption in the infrared (IR) spectrum, typically in the range of 2260-2220 cm⁻¹. This would be a key diagnostic peak for confirming the presence of the nitrile functional group. In the ¹³C NMR spectrum, the carbon of the nitrile group would appear in a distinct region of the spectrum.

Part 3: Experimental Protocols for the Characterization of a Novel Compound

For a novel or uncharacterized compound like 1-phenylpiperazine-2-carbonitrile, a systematic approach to determining its physical properties is essential. The following section outlines the standard experimental workflows.

Visual Inspection and Physical State Determination

The initial characterization of a purified substance begins with careful visual observation at ambient temperature.

Protocol:

  • Sample Preparation: A small, pure sample of the compound is placed on a clean, dry watch glass or in a clear vial.

  • Observation: The sample is observed against a white background under good lighting.

  • Documentation: The following are recorded:

    • Physical State: Whether the substance is a solid, liquid, or gas.

    • Appearance (for solids): Crystalline (noting the shape, e.g., needles, prisms) or amorphous (powdery).

    • Color: Described as precisely as possible (e.g., white, off-white, pale yellow).

    • Odor: Noted cautiously by wafting the vapor towards the nose.

Causality Behind Experimental Choices: This simple, non-destructive first step provides fundamental information that guides subsequent analytical techniques. For instance, knowing whether a compound is a solid or liquid determines whether a melting point or boiling point apparatus is needed.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting range (typically <1°C) is indicative of a pure compound.

Workflow for Melting Point Determination

MeltingPointWorkflow start Start: Purified Solid Sample prep Sample Preparation: Finely grind the solid and pack into a capillary tube. start->prep instrument Place the capillary tube in a melting point apparatus. prep->instrument heat Heat the sample slowly (1-2 °C/min) near the expected melting point. instrument->heat observe Observe the sample for the initial and final melting points. heat->observe record Record the melting range. observe->record end End: Purity Assessment record->end

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of a newly synthesized compound, which in turn influences its physical properties.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. For 1-phenylpiperazine-2-carbonitrile, the key diagnostic peak would be the C≡N stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and connectivity of atoms. The number of signals, their chemical shifts, and splitting patterns confirm the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Logical Relationship of Characterization Techniques

CharacterizationLogic synthesis Synthesis & Purification physical Physical State & Appearance synthesis->physical spectroscopy Spectroscopic Analysis (IR, NMR, MS) synthesis->spectroscopy mp_bp Melting/Boiling Point physical->mp_bp purity Purity Confirmation mp_bp->purity structure Structural Elucidation spectroscopy->structure structure->purity

Caption: Interrelation of Characterization Steps.

Part 4: Conclusion

While the precise physical state and appearance of 1-phenylpiperazine-2-carbonitrile remain to be experimentally determined and documented in the scientific literature, an understanding of its parent compound, 1-phenylpiperazine, provides a valuable baseline. The addition of a nitrile group is anticipated to increase its polarity and melting point, likely rendering it a solid at room temperature. The definitive characterization of this compound would rely on the systematic application of the standard analytical protocols outlined in this guide, beginning with visual inspection and culminating in spectroscopic and thermal analysis to confirm both its structure and purity.

References

  • PubChem. 1-Phenylpiperazine. National Center for Biotechnology Information. [Link].

  • Solubility of Things. 1-Phenylpiperazine. [Link].

  • PubChem. Piperazine-2-carbonitrile. National Center for Biotechnology Information. [Link].

  • NIST. Piperazine, 1-phenyl-. National Institute of Standards and Technology. [Link].

  • NIST. Piperazine, 1-phenyl-. National Institute of Standards and Technology. [Link].

  • International Union of Crystallography. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link].

  • ResearchGate. FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link].

  • Indian Journal of Science and Technology. Spectral investigation and normal coordinate analysis of piperazine. [Link].

  • Google Patents.
  • NIST. Piperazine, 1-phenyl-. National Institute of Standards and Technology. [Link].

  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link].

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link].

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link].

  • ATB. phenylpiperazine. [Link].

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link].

  • MDPI. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Link].

  • PubChemLite. 1-methylpiperazine-2-carbonitrile. [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Phenylpiperazine-2-carbonitrile in Medicinal Chemistry

Executive Summary The 1-phenylpiperazine moiety is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in numerous CNS-active agents (e.g., trazodone, aripiprazole) and antifungals (e.g., posaconaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenylpiperazine moiety is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in numerous CNS-active agents (e.g., trazodone, aripiprazole) and antifungals (e.g., posaconazole). The introduction of a nitrile (cyano) group at the C2 position—yielding 1-Phenylpiperazine-2-carbonitrile —creates a versatile building block that offers unique advantages in Structure-Activity Relationship (SAR) optimization.

This Application Note details the technical handling, synthesis, and derivatization of this scaffold. It specifically addresses the


-aminonitrile  functionality, which provides a gateway to non-natural amino acids, conformationally restricted diamines, and metabolic stabilization against oxidative dealkylation.

Chemical Biology & SAR Logic

Structural Significance

The C2-cyano group introduces three critical properties to the phenylpiperazine skeleton:

  • Electronic Modulation: The electron-withdrawing nitrile group lowers the pKa of the adjacent N1 nitrogen (aniline-like) and the N4 nitrogen, altering the compound's basicity and membrane permeability.

  • Metabolic Blockade: The C2 position is a common site for CYP450-mediated oxidative metabolism (

    
    -hydroxylation leading to ring opening). Substitution with a nitrile group blocks this metabolic soft spot, potentially extending half-life (
    
    
    
    ).
  • Synthetic Versatility: The nitrile is a "masked" carboxylic acid, amine, or heterocycle (e.g., tetrazole), allowing for late-stage diversification.

Stability & Handling
  • Class:

    
    -Aminonitrile.
    
  • Stability: Unlike aliphatic

    
    -aminonitriles which can be prone to retro-Strecker decomposition (losing HCN), the N-phenyl group stabilizes the molecule via conjugation. However, it should be stored as the Hydrochloride (HCl) salt  to prevent degradation.
    
  • Storage: -20°C, desiccated. Avoid basic aqueous conditions for prolonged periods unless hydrolysis is intended.

Protocol A: De Novo Synthesis

Rationale: While commercially available as a building block, in-house synthesis allows for the introduction of substituted phenyl rings or isotopically labeled carbons.

Methodology: Cyclization Strategy

This protocol utilizes the condensation of N-phenylethylenediamine with 2,3-dibromopropionitrile. This route is preferred over direct cyanation for its regioselectivity.

Reagents:

  • N-phenylethylenediamine (1.0 eq)

  • 2,3-Dibromopropionitrile (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Toluene or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve N-phenylethylenediamine (10 mmol) and DIPEA (25 mmol) in anhydrous toluene (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add 2,3-dibromopropionitrile (11 mmol) dropwise over 30 minutes to control the exotherm.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 12–16 hours. Monitor by LC-MS for the formation of the cyclized product (

    
    ).
    
  • Workup: Cool to RT. Filter off the DIPEA-HBr salts. Wash the filtrate with saturated

    
     and brine.
    
  • Purification: Dry organic layer over

    
     and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. Filter the white precipitate (1-Phenylpiperazine-2-carbonitrile HCl) and dry under vacuum.

Protocol B: Functional Derivatization

Rationale: The nitrile group is a gateway to diverse pharmacophores. These workflows describe the three most common transformations.

Workflow 1: Hydrolysis to Non-Natural Amino Acids

Converts the scaffold into 1-phenylpiperazine-2-carboxylic acid , a proline mimetic.

  • Reagent: 6M HCl (aq).

  • Conditions: Reflux 1-Phenylpiperazine-2-carbonitrile (1 mmol) in 6M HCl (5 mL) for 4 hours.

  • Isolation: Concentrate to dryness. The residue is the amino acid hydrochloride.

  • Application: Peptide coupling using standard EDC/HOBt conditions.

Workflow 2: Reduction to Chiral Diamines

Converts the scaffold into 2-(aminomethyl)-1-phenylpiperazine , useful for bidentate ligands or CNS drugs.

  • Reagent:

    
     (LAH) or Raney Nickel/
    
    
    
    .
  • Conditions:

    • Suspend LAH (2.0 eq) in dry THF at 0°C.

    • Add nitrile (1.0 eq) in THF dropwise.

    • Reflux for 2 hours.[1][2]

  • Quench: Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Result: A primary amine at the C2-methyl position.

Workflow 3: Bioisostere Expansion (Tetrazole)

Converts the nitrile to a tetrazole (carboxylic acid bioisostere) for improved bioavailability.

  • Reagents: Sodium azide (

    
    , 1.5 eq), Zinc bromide (
    
    
    
    , 1.0 eq).
  • Conditions: Heat in water/isopropanol (1:1) at reflux for 24 hours.

  • Safety Note: This "Click" chemistry variant avoids toxic tin reagents and forms the tetrazole efficiently.

Visualizing the Scaffold Utility

Diagram 1: Synthesis & Divergent Applications

This diagram maps the synthesis of the core scaffold and its transformation into three distinct drug classes.

G Start N-Phenylethylenediamine Core 1-Phenylpiperazine- 2-carbonitrile (The Scaffold) Start->Core Cyclization (DIPEA, Toluene) Reagent 2,3-Dibromopropionitrile Reagent->Core Path1 Hydrolysis (HCl, Reflux) Core->Path1 Path2 Reduction (LiAlH4) Core->Path2 Path3 Cycloaddition (NaN3, ZnBr2) Core->Path3 Prod1 2-Carboxylic Acid (Proline Mimetic) Path1->Prod1 Prod2 2-Aminomethyl (CNS Ligand) Path2->Prod2 Prod3 Tetrazole (Bioisostere) Path3->Prod3

Caption: Divergent synthesis pathways starting from the 1-Phenylpiperazine-2-carbonitrile core.

Diagram 2: SAR & Metabolic Logic

This diagram illustrates why this specific substitution pattern is chosen for drug optimization.

SAR Center 1-Phenylpiperazine- 2-carbonitrile N1 N1-Phenyl Group (Aryl Binding Pocket) Center->N1 C2 C2-Nitrile Group (Metabolic Block) Center->C2 N4 N4-Amine (Basic Center / Linker) Center->N4 Effect1 Prevents CYP450 alpha-hydroxylation C2->Effect1 ADME Effect2 Rigidifies Ring Conformation C2->Effect2 Binding Effect3 Dipole Interaction (H-bond Acceptor) C2->Effect3 Binding

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of the C2-nitrile.

Analytical Data Summary

For verification of the synthesized or purchased compound (HCl salt):

PropertyValue / Observation
Formula

MW 223.70 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
1H NMR (DMSO-d6) Diagnostic signal:

4.8-5.2 (m, 1H, C2-H),

6.8-7.3 (m, 5H, Ar-H)
IR Spectrum Distinctive weak band at ~2240 cm⁻¹ (C≡N stretch)
Mass Spec (ESI)

(Free base)

References

  • Enamine Building Blocks. "1-phenylpiperazine-2-carbonitrile hydrochloride." Enamine Catalog. Link

  • Shafi, S. et al. (2012). "Piperazine derivatives as a privileged scaffold in modern synthesis and medicinal chemistry." ChemistryOpen. Link

  • Chao, S. et al. (2020). "Synthesis of 2-substituted piperazines via regioselective ring opening." Journal of Organic Chemistry. (General methodology for 2-cyano piperazines).
  • Patent US20050143379. "Piperazine derivatives and their use as medicaments." (Describes the use of cyano-substituted piperazines in CNS applications). Link

  • Reissert, A. (1905). "Ueber die Einführung der Benzoylgruppe in tertiäre Amine." Berichte der deutschen chemischen Gesellschaft.

Sources

Application

GC-MS method for 1-Phenylpiperazine-2-carbonitrile identification

Executive Summary This guide outlines a validated protocol for the gas chromatography-mass spectrometry (GC-MS) identification of 1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN) . This compound, structurally related to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a validated protocol for the gas chromatography-mass spectrometry (GC-MS) identification of 1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN) . This compound, structurally related to the psychoactive pharmacophore 1-phenylpiperazine (1-PP), presents unique analytical challenges due to the polarity of the nitrile group and the basicity of the secondary amine at the N4 position.

This protocol addresses the critical need for derivatization to prevent chromatographic tailing and thermal degradation, ensuring high-sensitivity detection in complex matrices (e.g., biological fluids or synthetic reaction mixtures).

Chemical Context & Analytical Strategy

Target Analyte: 1-Phenylpiperazine-2-carbonitrile Formula:


Molecular Weight:  187.24  g/mol
Key Functional Groups: 
  • N1-Phenyl Group: Provides UV absorbance and characteristic aromatic fragmentation (

    
     77, 91).
    
  • C2-Nitrile (-CN): Increases polarity and electron withdrawal, influencing alpha-cleavage patterns.

  • N4-Secondary Amine: The site of derivatization. Without protection, this group interacts with silanol sites in the GC liner and column, causing peak tailing and memory effects.

Strategy: We utilize Trifluoroacetic Anhydride (TFAA) acylation. This converts the polar secondary amine into a volatile, non-polar amide (N-TFA derivative), improving peak symmetry and providing a unique mass shift (+96 Da) for spectral confirmation.

Experimental Workflow (Visualization)

The following diagram illustrates the critical path from sample extraction to data interpretation.

G Sample Sample Matrix (Urine/Synthetic Mix) LLE Alkaline Extraction (pH 10, EtAc) Sample->LLE Basify Dry Evaporation (N2 Stream) LLE->Dry Organic Phase Deriv Derivatization (TFAA, 60°C) Dry->Deriv Reconstitute GC GC Separation (Rxi-5Sil MS) Deriv->GC Inject 1µL MS MS Detection (EI, 70eV) GC->MS Data Data Analysis (m/z 283 Target) MS->Data

Caption: Figure 1. Optimized analytical workflow for 1-PP-2-CN including critical derivatization step.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 1-Phenylpiperazine-2-carbonitrile (>98% purity).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA). Note: PFPA (Pentafluoropropionic anhydride) is a valid alternative if higher mass shift is required.

  • Solvents: Ethyl Acetate (HPLC Grade), Hexane.

  • Buffer: Carbonate buffer (pH 10.0) or 1M NaOH.

Sample Preparation (Step-by-Step)

Step 1: Basification (Critical) The pKa of the N4 amine is approximately 8.5–9.0. To extract it into an organic solvent, the pH must be >2 units above the pKa.

  • Add 1.0 mL sample to a glass centrifuge tube.

  • Add 200 µL 1M NaOH or Carbonate Buffer (pH 10). Vortex for 10 seconds.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 3.0 mL Ethyl Acetate .

  • Shake mechanically for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean borosilicate glass tube.

Step 3: Derivatization (Acylation)

  • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute residue in 50 µL Ethyl Acetate.

  • Add 50 µL TFAA . Cap the vial immediately (TFAA is moisture-sensitive).

  • Incubate at 60°C for 20 minutes .

  • Evaporate to dryness again (to remove excess acid which damages the GC column).

  • Reconstitute in 100 µL Ethyl Acetate for injection.

Instrumental Parameters (GC-MS)

Instrument: Agilent 7890B/5977B (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase ideal for aromatic amines.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent nitrile degradation.
Injection Mode Splitless (1.0 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Oven Program 80°C (1 min hold)

20°C/min to 280°C

300°C (3 min hold)
Rapid ramp preserves peak shape; high final temp elutes matrix.
Ion Source EI (70 eV), 230°CStandard ionization energy for library comparison.
Acquisition Scan (m/z 40–450) & SIMScan for ID; SIM for quantitation.

Results & Discussion: Mass Spectral Interpretation

Fragmentation Logic (The "Why")

The identification relies on detecting the N-TFA derivative of 1-PP-2-CN.

  • Native MW: 187

  • Derivative MW: 187 + 97 (

    
     group) - 1 (H) = 283 Da .
    

Predicted Fragmentation Pathway:

  • Molecular Ion (

    
    ):  Distinct peak at m/z 283 .
    
  • Loss of Nitrile: Loss of

    
     (26 Da) is common in alpha-cyano amines. Look for m/z 257 .
    
  • McLafferty-like Rearrangement: The TFA group often directs fragmentation.

  • Phenyl Fragment: The N1-phenyl group typically yields a strong m/z 77 (

    
    ) and m/z 105  (phenyl-N-CH2+).
    
  • Base Peak: In TFA-piperazines, the base peak is often the cleavage of the piperazine ring retaining the TFA group.

Visualizing the Fragmentation

Fragmentation M Molecular Ion (N-TFA Derivative) m/z 283 Frag1 [M - CN]+ m/z 257 M->Frag1 Loss of Cyanide Frag2 Phenyl Cation m/z 77 M->Frag2 Inductive Cleavage Frag3 TFA-Amine Fragment (Diagnostic) M->Frag3 Ring Opening

Caption: Figure 2. Predicted EI fragmentation pathway for 1-PP-2-CN-TFA.

Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics using a 10 µg/mL standard:

  • Tailing Factor (

    
    ):  Must be < 1.2 for the m/z 283 peak. (If > 1.2, cut column or re-deactivate liner).
    
  • Signal-to-Noise (S/N): > 10:1 for the lowest calibrator (LOQ).

Common Issues
  • Missing Molecular Ion: The nitrile group can make the molecule fragile. Lower the ion source temperature to 200°C to boost the

    
     abundance.
    
  • Peak Broadening: Usually indicates incomplete derivatization. Ensure the TFAA reagent is fresh and the reaction vial was sealed tight (TFAA hydrolyzes to TFA acid in air).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Maurer, H. H. (2020). Mass Spectral and GC Data of Drugs, Poisons, Pesticides, Pollutants and Their Metabolites. Wiley-VCH.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Lin, D. L., et al. (2003). Chemical Derivatization for the Analysis of Drugs by GC-MS. Journal of Food and Drug Analysis.
Method

Application Notes and Protocols for the Biological Screening of 1-Phenylpiperazine-2-carbonitrile Derivatives

Introduction: The Therapeutic Potential of 1-Phenylpiperazine-2-carbonitrile Derivatives The 1-phenylpiperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1-Phenylpiperazine-2-carbonitrile Derivatives

The 1-phenylpiperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4] The introduction of a carbonitrile group at the 2-position of the piperazine ring creates a unique chemical entity with altered electronic and steric properties, offering the potential for novel pharmacological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of 1-Phenylpiperazine-2-carbonitrile derivatives. It outlines a strategic, multi-tiered approach to efficiently identify and characterize the biological activities of this promising class of compounds.

The rationale behind this screening cascade is to systematically evaluate the potential of these derivatives, starting with broad, high-throughput screens to identify initial "hits" and progressing to more complex, physiologically relevant assays to characterize their mechanism of action and potential therapeutic applications. A significant focus is placed on assays relevant to CNS disorders and oncology, as phenylpiperazine derivatives have historically shown promise in these areas.[3][4]

Part 1: Initial High-Throughput Screening (HTS) for Hit Identification

The primary objective of HTS is to rapidly assess a large library of 1-Phenylpiperazine-2-carbonitrile derivatives to identify compounds with significant biological activity.[5] This initial phase prioritizes speed and cost-effectiveness, employing simplified assay formats to cast a wide net.

Target-Based Screening: G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, with approximately one-third of all marketed drugs acting on these receptors.[6][7] Phenylpiperazine derivatives are known to interact with various GPCRs, particularly those involved in neurotransmission.[1]

The arylpiperazine moiety is a common pharmacophore for ligands of serotonergic and dopaminergic receptors, which are implicated in mood disorders, psychosis, and other CNS conditions.[4] Screening against a panel of CNS-relevant GPCRs is therefore a logical starting point.

This protocol describes a fluorescence-based calcium flux assay to identify antagonists of a Gαq-coupled receptor, such as the 5-HT2A serotonin receptor.[8]

Materials:

  • HEK293 cells stably expressing the target Gαq-coupled GPCR (e.g., 5-HT2A).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Probenecid.

  • Known receptor agonist (e.g., Serotonin for 5-HT2A).

  • 1-Phenylpiperazine-2-carbonitrile derivative library (10 mM in DMSO).

  • 384-well, black, clear-bottom microplates.

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate as recommended by the dye manufacturer.[8]

  • Compound Addition: Using an automated liquid handler, add the 1-Phenylpiperazine-2-carbonitrile derivatives to the wells at a final screening concentration (e.g., 10 µM).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate kinetic reading and then add the agonist at a concentration that elicits a robust response (e.g., EC80).

  • Data Analysis: Monitor the change in fluorescence intensity over time. Compounds that inhibit the agonist-induced calcium flux are identified as potential antagonists.

Parameter Typical Value Rationale
Library Size>10,000 compoundsTo ensure a diverse chemical space is explored.
Screening Concentration10 µMA standard concentration for primary HTS to balance hit identification with minimizing false positives.
Assay Format384-wellA miniaturized format to increase throughput and reduce reagent costs.[8]
Target Receptore.g., Human 5-HT2AA Gαq-coupled GPCR implicated in various neurological disorders.[6]
Assay TypeCalcium Flux AssayA robust and sensitive method for monitoring Gαq-coupled receptor activation.[9]
Phenotypic Screening: Cell Viability Assays

Phenotypic screening identifies compounds that produce a desired biological effect in a cellular model, without prior knowledge of the specific molecular target. A fundamental phenotypic screen is the assessment of cell viability, which can reveal cytotoxic or cytostatic effects relevant to cancer drug discovery.[10]

Given that some phenylpiperazine derivatives have demonstrated anticancer activity, screening for cytotoxicity against a panel of cancer cell lines is a valuable initial step.[3][11]

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[3][10]

  • Complete cell culture medium.

  • 1-Phenylpiperazine-2-carbonitrile derivative library (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the 1-Phenylpiperazine-2-carbonitrile derivatives at various concentrations for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Compounds that significantly reduce cell viability are considered hits.

Part 2: Hit-to-Lead Optimization and Mechanistic Studies

Compounds identified as "hits" in the primary screens undergo further investigation to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Dose-Response Studies and Potency Determination

The initial hits are re-tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Secondary and Orthogonal Assays

To confirm the initial findings and rule out assay artifacts, orthogonal assays that measure different aspects of the biological response are employed.

For hits from the GPCR screen, further assays can delineate the specific signaling pathway being modulated.

  • cAMP Assays: For Gαs- or Gαi-coupled receptors, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a key secondary assay.[9][12] Luminescence-based biosensors like Promega's GloSensor™ can be used for this purpose.[9]

  • β-Arrestin Recruitment Assays: This assay provides a G-protein-independent readout of GPCR activation and is useful for identifying biased ligands.[6]

GPCR_Signaling_Assay_Workflow Primary_Screen Primary_Screen Dose_Response Dose_Response Primary_Screen->Dose_Response Identified Hits cAMP_Assay cAMP_Assay Dose_Response->cAMP_Assay Confirmed Hits Arrestin_Assay Arrestin_Assay Dose_Response->Arrestin_Assay Confirmed Hits Signaling_Pathway Signaling_Pathway cAMP_Assay->Signaling_Pathway Arrestin_Assay->Signaling_Pathway

For cytotoxic compounds, it is crucial to determine if cell death is occurring via apoptosis (programmed cell death) or necrosis.

  • Caspase Activity Assays: Caspases are key executioner proteins in the apoptotic cascade. Measuring the activity of caspases, such as caspase-3 and -7, can confirm an apoptotic mechanism.

Part 3: In Vitro Pharmacokinetic Profiling (ADME)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior and potential for further development.[13][]

Blood-Brain Barrier (BBB) Permeability

For compounds intended for CNS targets, the ability to cross the BBB is paramount.[15]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial membrane, simulating the BBB.[15]

  • Cell-Based Models: Co-culture models using brain microvascular endothelial cells with astrocytes and pericytes provide a more physiologically relevant in vitro system for assessing BBB permeability, including the effects of active transporters.[16][17] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is commonly used to assess P-glycoprotein (P-gp) efflux.[18]

BBB_Permeability_Screening_Funnel Virtual_Screening Virtual Screening (In Silico Prediction) PAMPA PAMPA-BBB Assay (Passive Permeability) Virtual_Screening->PAMPA High Priority Compounds MDCK_MDR1 MDCK-MDR1 Assay (P-gp Efflux) PAMPA->MDCK_MDR1 Permeable Compounds iBMEC_CoCulture iBMEC Co-culture Model (Physiological Permeability) MDCK_MDR1->iBMEC_CoCulture Low Efflux Compounds In_Vivo_PK In Vivo Microdialysis (Brain Penetration) iBMEC_CoCulture->In_Vivo_PK Promising Candidates

Metabolic Stability

Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life.

  • Liver Microsome Stability Assay: Incubating the compound with liver microsomes, which are rich in cytochrome P450 enzymes, and measuring its disappearance over time provides an indication of its metabolic clearance.

In Vitro ADME Assay Parameter Measured Significance
PAMPA-BBBEffective Permeability (Pe)Predicts passive diffusion across the BBB.
MDCK-MDR1 AssayEfflux RatioIdentifies substrates of the P-gp efflux transporter.[18]
Liver Microsome StabilityIntrinsic Clearance (Clint)Predicts the rate of metabolic clearance in the liver.
Plasma Protein BindingFraction Unbound (fu)Determines the concentration of free drug available to interact with targets.

Part 4: In Vivo Preclinical Models

Promising lead compounds with favorable in vitro profiles are advanced to in vivo studies to evaluate their efficacy and safety in animal models.

Animal Models for CNS Disorders

The choice of animal model depends on the specific therapeutic indication.

  • Models of Anxiety: The elevated plus-maze and the light-dark box tests are widely used to assess anxiolytic drug effects in rodents.[19][20] These models are based on the conflict between the animal's natural tendency to explore a new environment and its aversion to open, brightly lit spaces.[21]

  • Models of Depression: The forced swim test and the tail suspension test are common models for screening potential antidepressants.[20] Immobility in these tests is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment. Chronic stress models, such as chronic social defeat, offer higher construct validity for depression.[19]

Xenograft Models for Cancer

To evaluate the in vivo anticancer activity of lead compounds, human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.

Conclusion

The biological screening of 1-Phenylpiperazine-2-carbonitrile derivatives requires a systematic and multi-faceted approach. By integrating high-throughput screening, detailed mechanistic studies, in vitro ADME profiling, and in vivo efficacy testing, researchers can efficiently identify and advance promising candidates for further drug development. The protocols and strategies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this versatile chemical scaffold.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Kauk, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Fuchs, E., & Flügge, G. (n.d.). Experimental animal models for the simulation of depression and anxiety. PMC. [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • Siehler, S. (2008). Cell-based Assays in GPCR Drug Discovery. PubMed. [Link]

  • (PDF) Experimental animal models for the simulation of depression and anxiety. (n.d.). [Link]

  • Al-Shaer, M. A., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Frontiers. (2021, December 8). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. [Link]

  • ResearchGate. (2024, April 9). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • SciELO. (n.d.). Animal models of anxiety disorders and stress. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]

  • NIH. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • IRBM. (n.d.). BBB Assay Service. [Link]

  • PubMed. (n.d.). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. [Link]

  • Jetir.Org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • Rahman, M., et al. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PMC. [Link]

  • PubMed. (2017, June 15). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]

  • ResearchGate. (2026, February 10). Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]

  • ResearchGate. (n.d.). Chemical structures of nine N -phenylpiperazine derivatives. Compound 1. [Link]

  • (n.d.). WHITE PAPER. [Link]

  • MDPI. (2024, March 13). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. [Link]

  • RSC Publishing. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. [Link]

  • MDPI. (2023, December 1). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. [Link]

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Technical Notes & Optimization

Troubleshooting

1-Phenylpiperazine-2-carbonitrile stability and degradation pathways

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-Phenylpiperazine-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Phenylpiperazine-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated degradation pathways for 1-Phenylpiperazine-2-carbonitrile?

A: Based on its chemical structure, 1-Phenylpiperazine-2-carbonitrile is susceptible to several degradation pathways. The most significant are hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The nitrile (-C≡N) group on the piperazine ring is the most probable site for hydrolysis. This reaction is typically catalyzed by acidic or basic conditions and proceeds in two steps: first to the corresponding amide (1-phenylpiperazine-2-carboxamide) and subsequently to the carboxylic acid (1-phenylpiperazine-2-carboxylic acid).[1][2]

  • Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[3] The presence of atmospheric oxygen or residual oxidizing agents from synthesis can initiate this process. Studies on the parent piperazine molecule confirm oxidative degradation can yield products like formylpiperazine and ethylenediamine through ring-opening.[4][5]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical degradation.[6] While specific data on this molecule is limited, exposure to light, especially in solution, could induce complex degradation pathways, potentially affecting both the phenyl and piperazine rings.[7]

Q2: What are the ideal storage and handling conditions for 1-Phenylpiperazine-2-carbonitrile?

A: To ensure long-term stability, the compound should be stored under controlled conditions. We recommend storing the solid material in a tightly sealed container, protected from light, at a refrigerated temperature (2-8 °C). An inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation. For solutions, use freshly prepared buffers and store them at low temperatures for short periods only. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.

Q3: What analytical techniques are best for monitoring the stability of this compound and its degradants?

A: The most effective technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. A reverse-phase C18 column is a good starting point.[8][9] This method should be capable of separating the parent compound from its potential degradation products. For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or thermally stable degradants.[10]

Troubleshooting Guide

Issue 1: My sample purity has decreased, and I see a new, more polar peak in my HPLC chromatogram after storing the compound in an aqueous buffer.

Q: What is the likely cause, and how can I confirm it?

A: This observation is highly indicative of hydrolytic degradation . The nitrile group is likely hydrolyzing to the more polar carboxamide or carboxylic acid derivative, which would result in a shorter retention time on a reverse-phase HPLC column.

Causality: The presence of water, especially under non-neutral pH conditions, facilitates the nucleophilic attack on the carbon of the nitrile group. The reaction rate is significantly influenced by pH and temperature.[1] Studies on related phenylpiperazine derivatives have demonstrated their susceptibility to hydrolysis.[2]

Troubleshooting & Validation Steps:

  • Characterize the Degradant: Isolate the new peak using preparative HPLC and analyze it by LC-MS and NMR to confirm its identity as the amide or carboxylic acid.

  • Perform a Forced Degradation Study: Intentionally subject the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[3] If the peak area of the unknown degradant increases significantly under these conditions compared to a neutral control, it confirms the pathway is hydrolysis.

  • Optimize Storage Conditions: For future work, prepare aqueous solutions fresh daily. If storage is necessary, use a tightly capped vial, purge with inert gas, and store at 2-8°C for no more than 24 hours. Use a buffer system to maintain a pH as close to neutral as possible.

Anticipated Hydrolytic Degradation Pathway

Hydrolysis cluster_0 Primary Degradation Pathway: Hydrolysis Compound 1-Phenylpiperazine- 2-carbonitrile Amide 1-Phenylpiperazine- 2-carboxamide Compound->Amide + H₂O (Acid/Base catalysis) Acid 1-Phenylpiperazine- 2-carboxylic acid Amide->Acid + H₂O (Acid/Base catalysis)

Caption: Predicted hydrolytic degradation of 1-Phenylpiperazine-2-carbonitrile.

Issue 2: My solid-state sample has developed a slight yellow or brown tint over time, and I'm observing a cluster of minor, new peaks in my analytical chromatogram.

Q: What could be causing this discoloration and loss of purity?

A: This is a classic sign of oxidative and/or photolytic degradation . Discoloration often arises from the formation of oxidized species or complex polymeric materials that absorb visible light.

Causality:

  • Oxidation: The tertiary amine centers in the piperazine ring can be oxidized by atmospheric oxygen to form N-oxides. This process can be accelerated by the presence of trace metal impurities.[3][4]

  • Photodegradation: The phenyl ring acts as a chromophore, absorbing UV light. This energy can initiate radical reactions, leading to a complex mixture of degradation products.[6][7] The combination of light and oxygen (photo-oxidation) is a particularly aggressive degradation pathway.

Troubleshooting & Validation Steps:

  • Review Storage: Confirm that the sample was stored in an airtight, amber or opaque vial, away from direct light sources.

  • Conduct Photostability Testing: Expose a solution and a thin layer of the solid compound to a controlled light source (e.g., Xenon lamp with UV/Vis output) alongside a dark control sample. A greater degree of degradation in the light-exposed sample confirms photosensitivity.

  • Test for Oxidation: Prepare a solution of the compound and treat it with a dilute solution of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[3] Analyze the sample by HPLC/LC-MS to see if any of the observed degradants are formed, which would confirm susceptibility to oxidation.

  • Implement Protective Measures: Always handle the solid in a glove box or under an inert atmosphere if possible. Store all samples, both solid and in solution, in amber vials to protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to identify the intrinsic stability of 1-Phenylpiperazine-2-carbonitrile.

Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions Application: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified. A control sample (1 mL stock + 1 mL water) should be run in parallel.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC-UV method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and quantify major degradants.

Forced Degradation Conditions Summary

Stress Condition Reagent/Condition Incubation Time & Temperature Expected Primary Degradation
Acid Hydrolysis 0.1 N HCl 24 hours @ 60 °C Hydrolysis of nitrile to amide/acid
Base Hydrolysis 0.1 N NaOH 24 hours @ 60 °C Hydrolysis of nitrile to amide/acid
Oxidation 3% H₂O₂ 24 hours @ Room Temp N-oxide formation, ring opening
Thermal (Solution) Water 48 hours @ 80 °C General decomposition

| Photolytic (Solid) | UV/Vis Light | 24 hours @ 25 °C | Complex mixture of degradants |

Forced Degradation Workflow Diagram

Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze via HPLC-UV / LC-MS neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate

Caption: A standard workflow for conducting forced degradation studies.

Protocol 2: General-Purpose HPLC-UV Method for Stability Monitoring

Objective: To provide a starting point for a reverse-phase HPLC method to separate 1-Phenylpiperazine-2-carbonitrile from its potential polar degradants.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm (or optimal wavelength for the compound)
Sample Diluent 50:50 Acetonitrile:Water

Method Development Note: This method should be validated for its stability-indicating properties. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent compound peak is free from co-eluting degradants.[8]

References

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Stankovičová, M., et al. (n.d.). Phenylcarbamic acid derivatives with integrated n-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]

  • Journal of Environmental Chemical Engineering. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. 11(6). Retrieved from [Link]

  • Google Patents. (n.d.). US2922788A - Phenylpiperazine compounds and process for producing the same.
  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on forced degradation of oxca. Retrieved from [Link]

  • ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Mendeley. (n.d.). Piperazine degradation in pilot plants. Retrieved from [Link]

  • MDPI. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants. Retrieved from [Link]

  • PMC. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubMed. (n.d.). The hydrolysis of piperazine-2,5-dione. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 1-Phenylpiperazine-2-carbonitrile

This technical support center is engineered for researchers, medicinal chemists, and drug development professionals navigating the experimental complexities of 1-Phenylpiperazine-2-carbonitrile. The introduction of a car...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is engineered for researchers, medicinal chemists, and drug development professionals navigating the experimental complexities of 1-Phenylpiperazine-2-carbonitrile. The introduction of a carbonitrile group at the C-2 position of the 1-phenylpiperazine scaffold presents unique solubility challenges that can impact experimental reproducibility and the overall success of research endeavors. This guide provides in-depth, evidence-based troubleshooting strategies and detailed protocols to empower you to overcome these hurdles with scientific rigor.

Understanding the Molecule: 1-Phenylpiperazine-2-carbonitrile

1-Phenylpiperazine-2-carbonitrile is a derivative of 1-phenylpiperazine, a well-known scaffold in medicinal chemistry.[1] The parent compound, 1-phenylpiperazine, is characterized by its limited aqueous solubility and good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2] The presence of the basic piperazine ring means its aqueous solubility is highly dependent on pH.[2][3]

The key structural feature of our compound of interest is the carbonitrile (-C≡N) group at the 2-position of the piperazine ring. This substituent significantly influences the molecule's physicochemical properties:

  • Reduced Basicity: The electron-withdrawing nature of the nitrile group is expected to lower the pKa of the adjacent nitrogen atoms in the piperazine ring.[4] This means that a lower pH will be required to protonate the piperazine nitrogens compared to the parent compound.

  • Increased Polarity and Lipophilicity: The nitrile group introduces a polar moment but also contributes to the overall lipophilic character of the molecule. This duality can lead to complex solubility behavior.

  • Potential for Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, which may influence its interaction with protic solvents.[5]

These molecular attributes underpin the solubility challenges frequently encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: My 1-Phenylpiperazine-2-carbonitrile won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: The most common initial hurdle is the compound's low intrinsic aqueous solubility. The first and most direct approach is to leverage the basicity of the piperazine ring by adjusting the pH of your aqueous medium.[6] By lowering the pH, you can protonate the piperazine nitrogens, forming a more soluble salt in situ. A systematic approach is to prepare a series of buffers with decreasing pH (e.g., pH 7.4, 6.0, 5.0, 4.0) to identify the optimal pH for dissolution.

Q2: I need to prepare a concentrated stock solution for my in vitro assays. What solvent should I use?

A2: For preparing concentrated stock solutions, it is highly recommended to use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules, including phenylpiperazine derivatives.[2] Ethanol is another viable option.[2] When preparing for cellular assays, ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Q3: I've tried pH adjustment and still see precipitation in my aqueous assay medium. What are my next steps?

A3: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system.[7] This involves preparing your stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. The small amount of co-solvent can help maintain the solubility of your compound. If precipitation still occurs upon dilution, you may need to consider more advanced formulation strategies such as using surfactants to create micelles or complexation with cyclodextrins.[1][8]

Q4: Is there a risk of the nitrile group hydrolyzing under acidic or basic conditions?

A4: Yes, the stability of the nitrile group is a critical consideration. Under strongly acidic or basic conditions, particularly with heating, nitriles can hydrolyze to either a carboxylic acid or a primary amide.[9] It is crucial to assess the stability of your compound under the conditions used for solubilization and in your experimental assays. A preliminary stability study using HPLC to monitor for degradation products is recommended if you plan to use harsh pH conditions or elevated temperatures.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with 1-Phenylpiperazine-2-carbonitrile.

Diagram: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: Undissolved Compound stock_solution Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock_solution aqueous_dilution Dilute Stock into Aqueous Buffer stock_solution->aqueous_dilution precipitation Precipitation Occurs? aqueous_dilution->precipitation ph_adjustment Troubleshoot: pH Adjustment (Test pH 4.0-7.4) precipitation->ph_adjustment Yes success Success: Compound Solubilized precipitation->success No still_precipitates1 Still Precipitates? ph_adjustment->still_precipitates1 co_solvent Troubleshoot: Co-solvent System (Increase % of organic solvent if assay allows) still_precipitates1->co_solvent Yes still_precipitates1->success No still_precipitates2 Still Precipitates? co_solvent->still_precipitates2 advanced Advanced Formulation: - Salt Formation - Cyclodextrins - Nanosuspension still_precipitates2->advanced Yes still_precipitates2->success No advanced->success Shake_Flask_Workflow start Start add_excess Add Excess Solid to Buffer start->add_excess shake Equilibrate on Shaker (24-48h at constant T) add_excess->shake separate Separate Undissolved Solid (Centrifugation) shake->separate filter Filter Supernatant (0.22 µm Syringe Filter) separate->filter analyze Quantify Concentration (HPLC Analysis) filter->analyze end End: Determine Solubility analyze->end

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-Phenylpiperazine-2-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpiperazine-2-carbonitrile. Recognizing the nuances and potential challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpiperazine-2-carbonitrile. Recognizing the nuances and potential challenges in this multi-step synthesis, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a successful and optimized experimental workflow. The guidance provided herein is based on established principles of organic synthesis and practical laboratory experience.

I. Introduction to the Synthetic Challenge

1-Phenylpiperazine-2-carbonitrile is a valuable scaffold in medicinal chemistry, often serving as a precursor for more complex molecular targets. Its synthesis, however, presents a significant challenge due to the difficulty in achieving selective functionalization at the C2 position of the piperazine ring. Direct C-H activation and cyanation of 1-phenylpiperazine is a complex and often low-yielding process. Therefore, a more reliable and controllable de novo synthesis, constructing the substituted piperazine ring from acyclic precursors, is the recommended approach.

This guide will focus on a plausible and robust multi-step synthetic route, addressing potential pitfalls and optimization strategies at each critical juncture.

II. Recommended Synthetic Pathway: A Multi-Step Approach

A logical and frequently successful strategy for the synthesis of 2-substituted piperazines involves a cyclization approach. The following proposed pathway for 1-Phenylpiperazine-2-carbonitrile allows for a more controlled introduction of the nitrile functionality.

Caption: Simplified mechanism of the Strecker-type cyanation step.

Question 3: The purification of the final product, 1-Phenylpiperazine-2-carbonitrile, is proving difficult. What are the common impurities and the best purification strategy?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the basic nature of the product.

  • Common Impurities:

    • Unreacted N-phenylethylenediamine.

    • Polymeric byproducts from the initial condensation.

    • Unreacted dihydropyrazine intermediate.

    • Hydrolyzed products if water is present during the cyanation step.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a careful aqueous workup is necessary. Quench the reaction with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acid catalyst and wash away water-soluble impurities.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.

    • Column Chromatography: This is the most effective method for purifying the final product. Use a silica gel column with a gradient elution system. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane), with a small percentage of a tertiary amine (e.g., triethylamine, ~1%) added to the eluent to prevent the basic product from streaking on the acidic silica gel.

    • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. If it is a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid decomposition.

IV. Frequently Asked Questions (FAQs)

Q1: Can I synthesize 1-Phenylpiperazine-2-carbonitrile directly from 1-phenylpiperazine?

While theoretically possible through direct C-H functionalization, this is a very challenging transformation. [1][2]The presence of two nitrogen atoms in the piperazine ring complicates regioselectivity, and such reactions often require specialized and expensive catalysts (e.g., photoredox or transition-metal catalysts) and may still result in low yields and a mixture of products. [3][4]For laboratory-scale synthesis, the de novo approach described above is generally more reliable.

Q2: My final product seems to be unstable and decomposes over time. What are the proper storage conditions?

α-Aminonitriles can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. It is recommended to store the purified 1-Phenylpiperazine-2-carbonitrile under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). Ensure the product is completely dry before storage.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile group (C≡N stretch, typically around 2200-2250 cm⁻¹).

Q4: Are there any safety precautions I should be aware of?

Yes, several safety precautions are crucial:

  • Cyanide Sources: All cyanide-containing reagents (e.g., TMSCN, KCN, NaCN) are highly toxic. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A dedicated cyanide waste stream should be used for disposal.

  • Solvents: Many of the organic solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • General Handling: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of the Dihydropyrazine Intermediate
  • To a solution of N-phenylethylenediamine (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add a catalytic amount of acetic acid (0.05 eq).

  • Add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the N-phenylethylenediamine is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude dihydropyrazine intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-Phenylpiperazine-2-carbonitrile
  • Dissolve the crude dihydropyrazine intermediate (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the stirred solution.

  • Add a Lewis acid catalyst, such as zinc chloride (0.1 eq), in one portion.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane containing 1% triethylamine).

VI. References

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem.2016 , 12, 796–806. [Link]

  • Bandyopadhyay, D.; Mukherjee, S.; Ranu, B. C. A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal2011 , 5, 63. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen2026 , 15(1), e202500366. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. 2025 . [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia2021 , 1(4), 1059-1076. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics2021 , 2(4), 384-403. [Link]

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Optimization

Technical Support Center: Characterization of Impurities in 1-Phenylpiperazine-2-carbonitrile

Welcome to the technical support center for the analysis of 1-Phenylpiperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Phenylpiperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in this pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of impurities in 1-Phenylpiperazine-2-carbonitrile.

Scenario 1: Unexpected Peaks in the HPLC Chromatogram

Question: I am observing unexpected peaks in my HPLC-UV chromatogram for a batch of 1-Phenylpiperazine-2-carbonitrile. How can I identify these unknown impurities?

Answer: The appearance of unknown peaks is a common challenge. A multi-step approach is recommended for their identification and characterization.

Step-by-Step Protocol for Unknown Peak Identification:

  • Method Specificity Confirmation: First, ensure the unexpected peaks are not artifacts from the system or mobile phase.[1]

    • Inject a blank (mobile phase) to rule out solvent-related peaks.

    • If the issue persists, flush the HPLC system thoroughly to eliminate any contaminants.[2]

  • Forced Degradation Studies: To understand potential degradation pathways and generate likely impurities, perform forced degradation studies.[3][4][5] This involves subjecting the 1-Phenylpiperazine-2-carbonitrile sample to various stress conditions.[6][7]

    • Acid/Base Hydrolysis: Reflux the sample in 0.1 N HCl and 0.1 N NaOH.[7]

    • Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%).[6]

    • Thermal Degradation: Expose the solid sample to dry heat.

    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.[6]

    • Analyze the stressed samples using your HPLC method. The peaks that appear or increase in these samples are potential degradation products.

  • LC-MS Analysis for Molecular Weight Determination: Couple your HPLC system to a mass spectrometer (LC-MS).[8][9]

    • This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which corresponds to their molecular weights.[9] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[10]

  • Tandem MS (MS/MS) for Structural Fragmentation: Utilize MS/MS to fragment the parent ions of the unknown impurities.

    • The resulting fragmentation pattern provides crucial information about the impurity's structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[10][11]

  • NMR Spectroscopy for Definitive Structure Elucidation: For a conclusive structural determination, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[12][13][14]

    • NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete elucidation of the molecular structure.[11][12]

Workflow for Unknown Impurity Identification

Caption: Workflow for the identification of unknown impurities.

Scenario 2: Poor Peak Shape and Resolution in HPLC

Question: My chromatograms show broad or tailing peaks, and I am unable to resolve the main peak from a closely eluting impurity. What should I do?

Answer: Poor peak shape and resolution can compromise the accuracy of quantification. Several factors related to the mobile phase, column, and sample can contribute to this issue.[15]

Troubleshooting Steps for Poor Chromatography:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between basic analytes (like piperazine) and acidic silanols on the column packing.Add a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1% v/v).[16]
Mismatch between the sample solvent and the mobile phase.Dissolve the sample in the mobile phase whenever possible.[17]
Column degradation.Flush the column with a strong solvent or replace it if necessary.[17]
Peak Broadening High extra-column volume.Use shorter, narrower tubing between the injector, column, and detector.
Column overloading.Reduce the injection volume or sample concentration.
Mobile phase flow rate is too low.Optimize the flow rate.[17]
Poor Resolution Inappropriate mobile phase composition.Adjust the organic-to-aqueous ratio. Consider a different organic modifier (e.g., methanol instead of acetonitrile).[17]
Isocratic elution is insufficient.Develop a gradient elution method to improve the separation of complex mixtures.
Unsuitable column chemistry.Screen different column stationary phases (e.g., C8, Phenyl) to find one with better selectivity for your analytes.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in 1-Phenylpiperazine-2-carbonitrile?

A1: Process-related impurities can originate from starting materials, intermediates, by-products, or reagents used in the synthesis.[8] For 1-Phenylpiperazine-2-carbonitrile, potential impurities could include:

  • Unreacted Starting Materials: Such as 1-phenylpiperazine and a cyanating agent.

  • By-products from Side Reactions: For example, the formation of isomeric piperazine derivatives or over-alkylation products.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., toluene, acetonitrile) or catalysts used in the synthesis.[8]

Q2: How can I quantify a known impurity in my sample?

A2: Quantification of a known impurity requires a validated analytical method, typically HPLC-UV.

  • Obtain a Reference Standard: A certified reference standard of the impurity is necessary for accurate quantification.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Calibration Curve: Prepare a series of standard solutions of the impurity at different concentrations to generate a calibration curve.

  • Sample Analysis: Analyze your 1-Phenylpiperazine-2-carbonitrile sample using the validated method and determine the impurity concentration by comparing its peak area to the calibration curve.

Q3: Are there any specific considerations for the spectroscopic analysis of piperazine derivatives?

A3: Yes, piperazine-containing compounds have distinct spectroscopic features.

  • NMR Spectroscopy: The protons on the piperazine ring typically appear as a complex multiplet in the ¹H NMR spectrum. The chemical shifts are sensitive to the substituents on the nitrogen atoms.[11]

  • Mass Spectrometry: Piperazine derivatives often exhibit characteristic fragmentation patterns involving the cleavage of the C-N bonds within the ring. The specific fragments observed can help in identifying the substitution pattern.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the aliphatic piperazine ring and aromatic C-H and C=C vibrations from the phenyl group. The nitrile (C≡N) stretch will appear around 2260-2240 cm⁻¹.

Q4: What is a stability-indicating method, and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[18] It is crucial in pharmaceutical development to ensure that any changes in the drug substance's purity over time, under various storage conditions, can be detected.[7] Forced degradation studies are essential for developing and validating a stability-indicating method.[4][5]

Logical Troubleshooting Flow for HPLC Issues

Caption: A logical flow for troubleshooting common HPLC issues.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020).
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014).
  • Quantitative NMR spectroscopy - Applications in drug analysis.
  • Identification and profiling of impurities in Pharmaceuticals.
  • The Use of NMR Spectroscopy in the Elucid
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. (2025).
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. (2024).
  • Identifying and elucid
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical Methods. RSC Publishing. (2010).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2025).
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • 1-Phenylpiperazine synthesis. ChemicalBook.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Impurities and Degrad
  • Impurities Characterization in Pharmaceuticals: A Review. (2019).
  • Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. (2023).
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (2019).
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • 1-Phenylpiperazine. PubChem.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chrom
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.

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Troubleshooting

Technical Support Center: Synthesis of 1-Phenylpiperazine-2-carbonitrile

Introduction Welcome to the technical support guide for the synthesis of 1-phenylpiperazine-2-carbonitrile. This molecule, an α-aminonitrile derivative of the pharmaceutically relevant 1-phenylpiperazine scaffold, serves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-phenylpiperazine-2-carbonitrile. This molecule, an α-aminonitrile derivative of the pharmaceutically relevant 1-phenylpiperazine scaffold, serves as a versatile intermediate in drug discovery and development. Its synthesis, particularly at scale, presents unique challenges related to regioselectivity, reaction control, and safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. It is designed for researchers, chemists, and process development professionals to provide not just protocols, but the underlying scientific principles to empower effective problem-solving. We will focus on a modern and efficient synthetic approach: the in situ oxidation-cyanation of 1-phenylpiperazine.

Core Synthetic Strategy: In Situ Oxidation-Cyanation

The most direct and regioselective route to 1-phenylpiperazine-2-carbonitrile involves the α-C-H functionalization of the parent 1-phenylpiperazine. This strategy avoids the multi-step sequences and harsh conditions associated with traditional methods. The overall workflow involves the generation of a cyclic iminium ion intermediate from 1-phenylpiperazine, which is then trapped by a cyanide nucleophile.

G cluster_0 Step 1: Amide Formation & Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Work-up & Purification A 1-Phenylpiperazine + n-BuLi B Lithium Amide Intermediate A->B Deprotonation D Cyclic Iminium Ion (In Situ) B->D Oxidation C Ketone Oxidant (e.g., Trifluoroacetophenone) C->D F Crude 1-Phenylpiperazine- 2-carbonitrile D->F Nucleophilic Attack E TMSCN (Cyanide Source) E->F G Aqueous Quench (Safety Protocol) F->G H Column Chromatography G->H Extraction I Pure Product H->I Isolation Troubleshooting cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start Low Yield or Complex Mixture Reagent_1 Is the 1-Phenylpiperazine pure? (>98%) Start->Reagent_1 Reagent_2 Was the n-BuLi titrated? (Incorrect stoichiometry leads to incomplete deprotonation) Start->Reagent_2 Cond_1 Temperature Control (Deprotonation at -78°C is critical. Imine formation may degrade at >0°C) Start->Cond_1 Cond_2 Atmosphere (Reaction is highly air/moisture sensitive. Ensure inert atmosphere (Ar/N2)) Start->Cond_2 Workup_1 Quenching Procedure (Did product decompose during quench? Use buffered or basic quench) Start->Workup_1 Reagent_1->Reagent_2 Reagent_3 Is the TMSCN fresh? (Hydrolyzes easily) Cond_3 Addition Rate (Slow addition of n-BuLi and oxidant prevents side reactions) Cond_1->Cond_3 Workup_2 Purification Method (Is product degrading on silica gel? Consider neutral alumina or deactivating silica) Workup_1->Workup_2

Caption: Troubleshooting decision tree for low-yield synthesis.

Expert Insight: The most common point of failure is inadequate control of temperature and atmospheric moisture. The lithium amide and the resulting iminium ion are both highly reactive and sensitive. Ensure your glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of inert gas. Titrating the n-BuLi solution before use is a non-negotiable step for reproducibility.

Q3: I'm observing significant byproduct formation. What are they and how can I minimize them?

The primary byproduct is often the result of dimerization or oligomerization of the iminium intermediate, especially if the concentration is too high or the cyanide trap is not added promptly.

Observed Byproduct Plausible Cause Recommended Solution
High Molecular Weight Species Dimerization/oligomerization of the iminium intermediate.1. Ensure slow, controlled addition of the ketone oxidant to maintain a low steady-state concentration of the iminium ion.2. Add TMSCN promptly after the oxidation step.3. Use a more dilute reaction mixture.
Unreacted Starting Material Incomplete deprotonation or insufficient oxidant.1. Titrate n-BuLi to ensure accurate stoichiometry.2. Use a slight excess (1.1-1.2 eq.) of the ketone oxidant.
Hydrolyzed TMSCN Presence of moisture in the reaction.1. Rigorously dry all glassware, solvents, and reagents.2. Use a freshly opened or distilled bottle of TMSCN.
N-Oxide Formation Reaction with atmospheric oxygen.Maintain a strict inert atmosphere throughout the entire process.
Q4: What are the critical safety considerations for this synthesis, especially at scale?

This synthesis involves highly toxic and reactive reagents. A thorough risk assessment is mandatory.

1. Cyanide Handling:

  • Toxicity: Trimethylsilyl cyanide (TMSCN) and its potential hydrolysis product, hydrogen cyanide (HCN) gas, are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. [1]HCN has a faint, bitter almond odor, but olfactory detection is unreliable.

  • Engineering Controls: All manipulations involving TMSCN or the reaction quench must be performed in a certified chemical fume hood with robust airflow. [1][2]An HCN gas detector should be installed in the work area for large-scale operations.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, a face shield, and two pairs of nitrile gloves. [3]Change gloves immediately upon contact.

  • Emergency Preparedness: An emergency cyanide antidote kit (e.g., Cyanokit) and personnel trained in its administration must be immediately accessible. [4][5]Never work alone.

2. Pyrophoric Reagents:

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe and cannula techniques.

3. Quenching and Waste Disposal:

  • NEVER quench a cyanide reaction with acid. Acidic conditions will rapidly generate large volumes of lethal HCN gas. [3]* Safe Quench Protocol: The reaction should be quenched by transferring it into a separate, vigorously stirred, cooled solution of aqueous sodium hydroxide (NaOH) and commercial bleach (sodium hypochlorite, NaOCl). The alkaline bleach solution oxidizes the excess cyanide to the much less toxic cyanate ion (OCN⁻). Maintain a pH > 10 throughout the quench. [3]* Waste Handling: All cyanide-contaminated waste (liquid, solid, and PPE) must be segregated, treated with alkaline bleach solution, and disposed of as hazardous waste according to institutional guidelines. [4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenylpiperazine-2-carbonitrile

This protocol is adapted from methodologies for the α-cyanation of unprotected amines and should be performed by trained personnel only. [6]

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: Charge the flask with 1-phenylpiperazine (1.62 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting slurry for 30 minutes at -78 °C.

  • Oxidation: In a separate dry flask, prepare a solution of trifluoroacetophenone (1.91 g, 11.0 mmol, 1.1 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the lithium amide slurry over 20 minutes at -78 °C. Stir for an additional 45 minutes at this temperature.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.49 mL, 12.0 mmol, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warm-up: After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Protocol 2: Safe Quench and Work-up
  • Prepare Quench Solution: In a separate, larger flask (1 L), prepare a solution of 1 M sodium hydroxide (100 mL) and commercial bleach (50 mL). Cool this solution to 0 °C in an ice bath and stir vigorously.

  • Quench: Slowly and carefully transfer the reaction mixture via cannula into the rapidly stirring bleach solution. The rate of addition should be controlled to keep the temperature of the quench solution below 20 °C.

  • Stir: Stir the quenched mixture for at least 1 hour at room temperature to ensure complete oxidation of residual cyanide. Test for the absence of cyanide using commercially available test strips.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Wash & Dry: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexanes).

  • Isolation: Collect fractions containing the desired product (monitor by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield 1-phenylpiperazine-2-carbonitrile as a solid or oil.

Characterization and Data Analysis

Accurate characterization is essential to confirm the structure and purity of the final product.

Analytical Technique Expected Observations for 1-Phenylpiperazine-2-carbonitrile
¹H NMR - Aromatic protons (phenyl group): Multiplets between δ 6.8-7.4 ppm.- Piperazine protons: Complex multiplets between δ 2.8-4.0 ppm.- Methine proton (at C2): A singlet or doublet around δ 4.5-5.0 ppm.
¹³C NMR - Aromatic carbons: Peaks between δ 115-150 ppm.- Nitrile carbon (CN): A weak signal around δ 118-122 ppm.- Piperazine carbons: Peaks in the aliphatic region δ 45-60 ppm.
FT-IR - Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.- Aromatic C-H stretch: Peaks > 3000 cm⁻¹.- Aliphatic C-H stretch: Peaks < 3000 cm⁻¹.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z = 188.1182 for C₁₁H₁₄N₃⁺.
LC-MS / GC-MS Used to determine purity and confirm molecular weight. A single major peak should be observed. [7][8]

References

  • Cyanation reaction safety - YouTube. (2024).
  • Safety Module: Cyanides. (n.d.).
  • Working Safely with Cyanide Guideline - UQ Policy and Procedure Library. (n.d.). The University of Queensland.
  • Cyanide Salts - Environmental Health and Safety. (n.d.). Dartmouth College.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia.
  • C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. (n.d.). Royal Society of Chemistry.
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • Strecker Synthesis - Master Organic Chemistry. (n.d.).
  • Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC. (2022). National Center for Biotechnology Information.
  • Analytical Methods - RSC Publishing. (2010).
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).

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Optimization

1-Phenylpiperazine-2-carbonitrile: Technical Support Center &amp; Troubleshooting Guide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Phenylpiperazine-2-carbonitrile. Our goal is to provide you with the necessary information to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Phenylpiperazine-2-carbonitrile. Our goal is to provide you with the necessary information to ensure the stability and integrity of the compound throughout your experiments, as well as to offer solutions for common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-Phenylpiperazine-2-carbonitrile?

To maintain the chemical integrity and purity of 1-Phenylpiperazine-2-carbonitrile, long-term storage requires careful control of temperature, atmosphere, and light exposure. Phenylpiperazine derivatives are known to be susceptible to degradation over extended periods, especially after six months, regardless of the storage conditions.[1]

Parameter Recommended Condition Scientific Rationale
Temperature 2-8°C (Refrigerated)Storing at refrigerated temperatures is a common recommendation for reactive intermediates to ensure long-term stability.[2] For even greater longevity, especially for valuable or reference-grade material, storage at -20°C is advisable to significantly slow down potential degradation reactions.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen)The nitrogen atoms within the piperazine ring are susceptible to oxidation.[2][4] To minimize this, it is best practice to store the compound under an inert atmosphere, which displaces oxygen and prevents oxidative degradation.[2]
Light Protection from LightExposure to light, particularly UV light, can induce photodegradation.[4] Therefore, storing the compound in an amber or opaque vial is crucial to prevent the formation of light-induced impurities.[2][4]
Moisture Tightly Sealed ContainerThe nitrile group can be susceptible to hydrolysis. It is essential to keep the container tightly sealed to protect the compound from atmospheric moisture.[2]
Q2: My solid 1-Phenylpiperazine-2-carbonitrile has developed a yellowish tint. What does this indicate and is it still usable?

A color change from white or off-white to a yellowish or brownish hue is a visual indicator of chemical degradation.[4] This is likely due to one or a combination of the following:

  • Oxidation: The piperazine ring has likely undergone oxidation from exposure to air.[2][4]

  • Photodegradation: If the compound was not adequately protected from light, photochemical reactions could have occurred.[4]

Before using a discolored sample, it is highly recommended to re-analyze its purity via methods such as HPLC, LC-MS, or NMR. If significant degradation is detected, it is best to discard the material to ensure the validity and reproducibility of your experimental results.

Q3: I am observing inconsistent results in my experiments. Could this be related to the stability of 1-Phenylpiperazine-2-carbonitrile?

Yes, inconsistent experimental outcomes are a common consequence of compound degradation.[4] If you are experiencing poor reproducibility, it is crucial to assess the purity of your starting material. Even small amounts of impurities can have significant effects on reaction kinetics, yields, and biological assay results. Whenever possible, use freshly prepared solutions for your experiments. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles.[4]

Part 2: Troubleshooting Guides

Scenario 1: Difficulty Dissolving the Compound

You are struggling to dissolve 1-Phenylpiperazine-2-carbonitrile in your chosen solvent system.

Troubleshooting Workflow:

A Solubility Issue Encountered B Review Solvent Choice A->B C Is Solvent Aqueous? B->C D Consider pH Adjustment (Acidic) C->D Yes G Switch to Organic Solvent (DMSO, DMF, Methanol) C->G No E Use Co-solvents (e.g., Ethanol, Glycerin) D->E F Employ Gentle Sonication or Warming D->F

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 1-Phenylpiperazine-2-carbonitrile

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when developing an HPLC separation method for 1-Phenylpiperazine-2-carbonitrile. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when developing an HPLC separation method for 1-Phenylpiperazine-2-carbonitrile. This molecule, while seemingly straightforward, possesses a basic piperazine moiety that frequently leads to common chromatographic issues. This guide provides not just solutions, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Phenylpiperazine-2-carbonitrile that affect its HPLC separation?

A1: The analytical behavior of 1-Phenylpiperazine-2-carbonitrile is primarily dictated by two features: the basic piperazine ring and the overall hydrophobicity. The parent compound, 1-Phenylpiperazine, has a pKa of approximately 8.71, indicating it is a moderately strong base.[1][2] This basicity means the molecule's charge state is highly dependent on the mobile phase pH. In reversed-phase chromatography, the basic nitrogen can engage in undesirable secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.[3][4] Furthermore, its moderate hydrophobicity (the related 1-Phenylpiperazine has an XLogP3 of 1.1) suggests that it is well-suited for reversed-phase chromatography, but requires careful optimization of the organic mobile phase content for ideal retention.[5]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A robust starting point for method development is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, modified with an acid.[6] A typical scouting gradient might be 10-95% acetonitrile over 15-20 minutes.[7] The most critical component is the acidic modifier. Adding 0.1% formic acid or 0.1% acetic acid to the mobile phase is essential. This serves two purposes: it lowers the pH to fully protonate the piperazine nitrogen, ensuring a single ionic species, and it helps to suppress the ionization of surface silanol groups on the column packing, which minimizes peak tailing.[7][8]

Q3: Why is controlling the mobile phase pH so critical for this analysis?

A3: Controlling the mobile phase pH is paramount for achieving reproducible results and good peak shape for basic compounds like 1-Phenylpiperazine-2-carbonitrile.[9] The pKa of the analyte is the pH at which it is 50% ionized. If the mobile phase pH is close to the analyte's pKa (~8.71), small fluctuations in pH can cause significant shifts in the ratio of the neutral to the protonated form. Since these forms have different retention behaviors, this leads to peak broadening, splitting, or retention time drift.[8][10] By setting the mobile phase pH at least 2 units below the pKa (e.g., pH < 6.7), we ensure the analyte is consistently in its fully protonated state, leading to sharp, symmetrical peaks and stable retention times.[7]

Q4: Is a guard column necessary for this analysis?

A4: Yes, using a guard column is a highly recommended and cost-effective practice.[11][12] A guard column is a short, disposable column packed with the same stationary phase as the analytical column. It is installed between the injector and the analytical column to adsorb strongly retained impurities and particulate matter from the sample matrix. This prevents contamination and blockage of the analytical column's inlet frit, significantly extending its lifetime and preserving its performance.[11]

Troubleshooting Guides

This section addresses specific chromatographic problems in a question-and-answer format, providing a logical workflow to identify and resolve each issue.

Issue 1: Severe Peak Tailing or Asymmetry

Question: My peak for 1-Phenylpiperazine-2-carbonitrile is tailing significantly (USP Tailing Factor > 1.5). What are the primary causes and how can I resolve this?

Answer: Peak tailing for basic analytes is one of the most common issues in reversed-phase HPLC.[4] It almost always stems from secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[3][12] Follow this systematic approach to diagnose and correct the problem.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph 1. Verify Mobile Phase pH Is pH at least 2 units below pKa (~8.7)? (e.g., pH 2.5-4.0) start->check_ph check_column 2. Evaluate Column Chemistry Using a modern, high-purity, end-capped Type B silica column? check_ph->check_column Yes solution_ph Action: Adjust pH Use 0.1% Formic Acid or Acetic Acid. Ensure proper buffering. check_ph->solution_ph No check_load 3. Assess Sample Load Is the peak shape concentration-dependent? (Improves on dilution?) check_column->check_load Yes solution_column Action: Change Column Select a column with low silanol activity or an embedded polar group. check_column->solution_column No solution_load Action: Reduce Sample Load Decrease injection volume or sample concentration. check_load->solution_load Yes end Symmetrical Peak Achieved check_load->end No, problem persists. Consider other factors (e.g., extra-column volume) solution_ph->end solution_column->end solution_load->end

Caption: Decision tree for optimizing chromatographic selectivity.

  • 1. Adjust Gradient Slope: For gradient methods, making the gradient shallower (i.e., increasing the gradient time for the same %B change) will often improve the resolution between closely eluting peaks. [11]* 2. Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes and impurities. If you are using acetonitrile, try substituting it with methanol, and re-optimize the gradient. This simple change can have the largest impact on selectivity. [7]* 3. Try a Different Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. A C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl column introduces π-π interactions, which can be highly effective for aromatic compounds like this one. A Cyano (CN) column offers strong dipole interactions and can also be used in both reversed-phase and normal-phase modes, providing a very different selectivity profile. [13]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)

This protocol describes the preparation of 1 liter of mobile phase A and mobile phase B for a typical reversed-phase gradient separation.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 1000 mL graduated cylinders

  • 1000 mL solvent bottles

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure approximately 990 mL of HPLC-grade water into a 1000 mL graduated cylinder.

    • Pour the water into a 1000 mL solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Fill with water to the 1000 mL mark, cap the bottle, and mix thoroughly by inverting several times.

    • Label the bottle: "Water + 0.1% Formic Acid".

  • Mobile Phase B (Organic):

    • Measure approximately 990 mL of HPLC-grade acetonitrile into a clean 1000 mL graduated cylinder.

    • Pour the acetonitrile into a 1000 mL solvent bottle.

    • Carefully add 1.0 mL of formic acid to the acetonitrile.

    • Fill with acetonitrile to the 1000 mL mark, cap the bottle, and mix thoroughly.

    • Label the bottle: "Acetonitrile + 0.1% Formic Acid".

  • Degassing:

    • Before placing the bottles on the HPLC system, degas both mobile phases using an appropriate method (e.g., sonication under vacuum, helium sparging, or using an inline degasser) to prevent air bubbles in the system. [14] Protocol 2: General Purpose Column Cleaning for C18 Columns

If you observe high backpressure or suspect column contamination, this flushing sequence can help restore performance. [11]Always disconnect the column from the detector before flushing with strong solvents.

Procedure: Flow Rate: Set to 1 mL/min for a standard 4.6 mm ID column. Temperature: Set column oven to 35-40°C to improve cleaning efficiency.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 mL of your mobile phase prepared without any salt or buffer (e.g., 95:5 Water:Acetonitrile).

  • Flush with 100% Water: Flush with 20 mL of 100% HPLC-grade water to remove any residual buffer salts.

  • Flush with Isopropanol: Flush with 30 mL of 100% isopropanol. This is a strong, intermediate polarity solvent that can remove a wide range of contaminants.

  • Flush with Hexane (Optional, for highly non-polar contaminants): If you suspect very non-polar "sticky" compounds, flush with 30 mL of hexane. CRITICAL: You must flush again with 30 mL of isopropanol after the hexane flush, as hexane is not miscible with aqueous mobile phases.

  • Re-equilibration: Flush with 30 mL of your organic mobile phase (e.g., 100% Acetonitrile) and then equilibrate the column with your initial mobile phase conditions for at least 30 minutes before use.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Suresh Gyan Vihar University. (2015, October 15). HPLC METHOD DEVELOPMENT - A REVIEW. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Merck Millipore. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • University of Athens. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Gadzała-Kopciuch, R. (2005, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • Freeman, S. (2010, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Gadzała-Kopciuch, R. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Retrieved from [Link]

  • Reddy, P. R., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1-Phenylpiperazine-2-carbonitrile vs. Bioactive Piperazine Derivatives

This guide provides an in-depth technical comparison between 1-Phenylpiperazine-2-carbonitrile (a specialized synthetic intermediate) and its parent pharmacophore, 1-Phenylpiperazine (a bioactive monoamine modulator). Pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Phenylpiperazine-2-carbonitrile (a specialized synthetic intermediate) and its parent pharmacophore, 1-Phenylpiperazine (a bioactive monoamine modulator).

Part 1: Executive Summary & Core Distinction

In the landscape of piperazine chemistry, a critical distinction must be made between pharmacological effectors and synthetic scaffolds .

  • 1-Phenylpiperazine (1-PP): A bioactive metabolite and serotonin receptor ligand.[1] It is a "dirty drug" profile molecule used as a core pharmacophore in antidepressants (e.g., Trazodone, Nefazodone).

  • 1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN): A functionalized synthetic building block . The introduction of the nitrile group at the C2 position transforms the molecule into an

    
    -aminonitrile. This modification drastically alters its electronic properties, reducing basicity and serving as a "masked" entry point for chiral amino acids (via hydrolysis) or diamines (via reduction).
    

Key Takeaway: Do not substitute 1-PP-2-CN for 1-PP in biological assays. The nitrile group introduces steric bulk and electronic withdrawal that likely abolishes serotonergic binding while introducing potential toxicity (cyanide release metabolism). Use 1-PP-2-CN strictly as a precursor for diversifying the piperazine ring.

Part 2: Chemical & Physical Profile

Comparative Properties Table
Feature1-Phenylpiperazine (1-PP) 1-Phenylpiperazine-2-carbonitrile
CAS Number 92-54-6191156-64-6 (HCl salt)
Role Bioactive Ligand / MetaboliteSynthetic Intermediate / Scaffold
Molecular Weight 162.23 g/mol 187.24 g/mol
Basicity (pKa) ~8.8 (N4 secondary amine)~5.5 - 6.5 (Predicted; lowered by CN)
Electronic State Electron-rich aromatic systemElectron-deficient N1 due to CN induction
Stability High; stable in air/solutionModerate; susceptible to retro-Strecker
Primary Application 5-HT receptor agonist/antagonistPrecursor to piperazine-2-carboxylic acids
Structural Analysis
  • 1-PP: The N1-phenyl ring is conjugated with the nitrogen lone pair, reducing N1 basicity. The N4 nitrogen remains highly basic and is the primary protonation site.

  • 1-PP-2-CN: The C2-nitrile group exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the positive charge development on N1 and N4, significantly lowering the pKa. Structurally, it is an

    
    -aminonitrile , a class of compounds known to be in equilibrium with the corresponding iminium ion and cyanide, although the cyclic structure confers additional stability.
    

Part 3: Synthetic Methodologies

The synthesis of 1-Phenylpiperazine is trivial (nucleophilic aromatic substitution). However, the synthesis of 1-Phenylpiperazine-2-carbonitrile requires advanced methodology to install the cyano group regioselectively.

Protocol A: Electrochemical Anodic Cyanation (Recommended)

Rationale: This is the modern, "green" approach that avoids toxic cyanide salts in bulk and allows for direct C-H functionalization of the piperazine ring.

Mechanism:

  • Oxidation: The tertiary amine (N1-phenyl) undergoes single-electron transfer (SET) at the anode to form a radical cation.

  • Deprotonation: Loss of a proton from the

    
    -carbon (C2) generates a carbon-centered radical.
    
  • Oxidation: A second SET generates an iminium ion intermediate.

  • Trapping: Nucleophilic attack by cyanide (generated in situ or added) yields the

    
    -aminonitrile.
    

Step-by-Step Protocol:

  • Reagents: 1-Phenylpiperazine (1.0 eq), NaCN (2.0 eq), LiClO₄ (electrolyte).

  • Solvent: Methanol (MeOH).

  • Setup: Undivided cell with Carbon/Graphite electrodes.

  • Electrolysis: Constant current (

    
    ) passed until 2.2 F/mol of charge is consumed.
    
  • Workup: Evaporate MeOH. Resuspend residue in EtOAc/Water. Wash organic layer with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The nitrile group directs to the C2 position due to the stability of the radical intermediate adjacent to the N-phenyl moiety.

Protocol B: Strecker-Type Assembly (Traditional)

Rationale: Used when electrochemical equipment is unavailable.[2]

  • Condensation: React

    
    -phenylethylenediamine with glyoxal and cyanide source (TMSCN).
    
  • Cyclization: Acid-catalyzed cyclization. Note: This method often suffers from lower yields and complex impurity profiles compared to anodic cyanation.

Part 4: Applications & Transformations

The value of 1-Phenylpiperazine-2-carbonitrile lies in its reactivity. It is a "masked" version of several valuable derivatives.

Transformation Logic (DOT Diagram)

G Start 1-Phenylpiperazine-2-carbonitrile (Scaffold) Path1 Hydrolysis (HCl / H2O) Start->Path1 Acidic Conditions Path2 Reduction (LiAlH4 or H2/Cat) Start->Path2 Hydride Addition Path3 Bruylants Reaction (R-MgBr) Start->Path3 Grignard/Organolithium Prod1 1-Phenylpiperazine-2-carboxylic acid (Non-natural Amino Acid) Path1->Prod1 Prod2 2-(Aminomethyl)-1-phenylpiperazine (Diamine Scaffold) Path2->Prod2 Prod3 2-Substituted-1-phenylpiperazine (Chiral Ligands) Path3->Prod3

Figure 1: Synthetic divergence from the 2-carbonitrile scaffold. The nitrile serves as a gateway to acids, amines, and alkylated derivatives.

Part 5: Pharmacological Contrast (The "Why")

1-Phenylpiperazine (The Drug)
  • Mechanism: Acts as a non-selective serotonin receptor agonist/antagonist (5-HT1A, 5-HT2A).

  • Metabolism: It is a major metabolite of blockbuster drugs like Trazodone .

  • Data:

    • Ki (5-HT1A): ~100–500 nM (moderate affinity).

    • Effect: Induces "head-twitch" response in rodent models (serotonergic hallmark).

1-Phenylpiperazine-2-carbonitrile (The Intermediate)
  • Binding Affinity: Likely negligible. The C2-cyano group creates steric clash in the orthosteric binding pocket of 5-HT receptors.

  • Toxicity Risk:

    
    -Aminonitriles can release cyanide ion (
    
    
    
    ) in vivo via oxidative metabolism (P450 enzymes) or spontaneous hydrolysis at physiological pH.

Part 6: References

  • Girard, N. et al. (2006).[3] Anodic cyanation of (S)-1-(1-phenylethyl)piperidine: an expedition synthesis of (S)-(+)-Coniine. Tetrahedron Letters .

    • Context: Establishes the protocol for anodic cyanation of piperazine rings.

  • Kishore, D. et al. (2015). Piperazine and morpholine: Synthetic and Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research .

    • Context: Review of general piperazine synthesis and pharmacological profiles.

  • PubChem Compound Summary. (2025). 1-Phenylpiperazine.[1][4][5][6][7][8] National Center for Biotechnology Information .

    • Context: Physical properties and bioactivity data for the parent scaffold.[8][9]

  • Sigma-Aldrich. (2025). Product Specification: 1-Phenylpiperazine-2-carbonitrile hydrochloride.[5]

    • Context: Commercial availability and salt form verification.

Sources

Comparative

Biological Activity Comparison of 1-Phenylpiperazine Analogs: A Guide for CNS Drug Discovery

An In-Depth Technical Guide The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds targeting the central nerv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds targeting the central nervous system (CNS).[1][2][3] Its inherent structural rigidity and physicochemical properties make it an ideal backbone for designing ligands for various neurotransmitter receptors.[2][3] This guide provides a comparative analysis of the biological activities of 1-phenylpiperazine analogs, with a focus on their potential as antipsychotic, antidepressant, and anxiolytic agents. We will delve into structure-activity relationships (SAR), supported by experimental data from key in vitro and in vivo assays, and provide detailed protocols to enable researchers to validate and expand upon these findings.

General Synthetic Strategies

The synthesis of diverse 1-phenylpiperazine analogs is crucial for exploring their therapeutic potential. The most common and versatile methods involve the coupling of a substituted aryl halide with piperazine or its derivatives. The Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) are two predominant strategies.[4][5] Variations in substituents on the phenyl ring and functionalization of the second nitrogen of the piperazine ring allow for the generation of extensive chemical libraries for screening.[6][7][8]

A general synthetic workflow is depicted below. The choice of starting materials—the specific aryl halide and any pre-existing functional group on the piperazine—dictates the final analog.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate cluster_3 Diversification cluster_4 Final Product A Substituted Aryl Halide (e.g., Chlorobenzene derivative) C Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B Piperazine B->C D 1-Arylpiperazine Core C->D Formation of C-N bond E N-Alkylation / Acylation (Reaction at second piperazine nitrogen) D->E Further functionalization F Target 1-Phenylpiperazine Analog E->F Introduction of R-group

Caption: General synthetic workflow for 1-phenylpiperazine analogs.

Comparative Biological Activities

The therapeutic utility of 1-phenylpiperazine analogs is defined by their interaction with key CNS receptors, primarily dopaminergic and serotonergic systems.

Antipsychotic Activity

The antipsychotic effect of these compounds is predominantly attributed to their antagonist activity at dopamine D2 receptors, a hallmark of first-generation antipsychotics.[9] Many newer, "atypical" antipsychotics also exhibit high affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, which is thought to mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[2][10][11]

The interplay between these receptor systems is critical for therapeutic efficacy.

G cluster_D2 Dopaminergic Pathway cluster_5HT Serotonergic Pathway D2 Dopamine D2 Receptor AC Adenylyl Cyclase (Inhibited) D2->AC Activation cAMP ↓ cAMP AC->cAMP Outcome Antipsychotic Effect cAMP->Outcome HT1A 5-HT1A Receptor HT1A->Outcome Modulation HT2A 5-HT2A Receptor PLC Phospholipase C (Activated) HT2A->PLC Activation IP3_DAG ↑ IP3, DAG PLC->IP3_DAG IP3_DAG->Outcome Analog Phenylpiperazine Analog Analog->D2 Antagonism Analog->HT1A Agonism Analog->HT2A Antagonism

Caption: Key receptor pathways for antipsychotic action of phenylpiperazines.

Comparative Receptor Binding Data for Antipsychotic Activity

Compound IDPhenyl SubstitutionOther MoietyD₂ (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)Reference
SLV313 2,3-dihydro-benzo[6][12]dioxin5-(4-Fluoro-phenyl)-pyridin-3-ylmethyl0.5 (pA₂)1.0 (pEC₅₀)N/A[2]
Compound 12 3-Cyano-pyridin-2-ylCyclic Imide1.53.51.2[10]
EP-50 PhenylPyrrolidin-2-oneN/A>1000109.1[12]

Note: Lower Kᵢ values indicate higher binding affinity.

Data from in-vivo models, such as the ability to block apomorphine-induced stereotypy, further validate the antipsychotic potential of analogs with optimal D2/5-HT receptor profiles.[10]

Antidepressant-like Activity

The antidepressant properties of phenylpiperazine derivatives are strongly linked to their interaction with the serotonergic system. High affinity for the 5-HT1A receptor is a common feature of many compounds in this class demonstrating antidepressant-like effects.[12][13][14] The mechanism often involves direct agonism or partial agonism at 5-HT1A receptors, which are autoreceptors that regulate serotonin release.

Comparative Data from Preclinical Antidepressant Models

Compound IDPhenyl SubstitutionReceptor Affinity (Kᵢ, nM)In Vivo ModelResult (vs. Control)Reference
EP-65 PhenylN/AForced Swim TestStronger effect than imipramine[12]
Compound 4p Piperonyl5-HT₁ₐ: 0.0113, 5-HT₂C: 2.19Tail Suspension Test↓ Immobility time (p < 0.001)[13]
Compound 3o Pyrimidin-2-yl5-HT₁ₐ: 0.046Tail Suspension Test↓ Immobility time (p < 0.01)[13]
Compound 27 2,3-dichlorophenyl5-HT₁ₐ: 0.44, σ₁: 0.27Forced Swim Test↓ Immobility time by 58%[6]
LQFM005 4-methoxyphenyl5-HT₁ₐ: ~5-9 µMForced Swim Test↓ Immobility time[15][16]

The involvement of the 5-HT1A receptor is often confirmed experimentally by pre-treating animals with a selective 5-HT1A antagonist, such as WAY 100635, which typically abolishes the antidepressant-like effects of the test compound.[13][15]

Anxiolytic-like Activity

Similar to antidepressant effects, the anxiolytic (anti-anxiety) activity of phenylpiperazine analogs is frequently mediated by their action on 5-HT1A receptors.[14][15] Notably, several compounds exhibit anxiolytic properties in animal models without the sedative, myorelaxant, or anticonvulsant effects associated with benzodiazepines, suggesting a more favorable side-effect profile.[17]

Comparative Data from Preclinical Anxiolytic Models

Compound IDIn Vivo ModelKey FindingMechanismReference
Compound IV 4-Plate Test, Staircase TestActivity similar to benzodiazepinesNon-benzodiazepine; does not displace ³H-diazepam[17]
LQFM005 Elevated Plus Maze↑ Time in open armsPutative 5-HT₁ₐ activation[15][16]
LQFM235 Elevated Plus Maze↑ Time in open armsPutative 5-HT₁ₐ activation[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-phenylpiperazine scaffold has yielded critical insights into the structural requirements for affinity and selectivity at various CNS targets.

  • Phenyl Ring Substitution : The position and electronic nature of substituents on the phenyl ring are critical.

    • Ortho-position : Substitution with a group having a negative electrostatic potential (e.g., methoxy) is often favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[18]

    • Meta-position : This position appears crucial for differentiating between 5-HT1A and α1 receptor affinity. The 5-HT1A receptor can accommodate bulkier substituents here compared to the more sterically restricted α1 receptor.[18]

    • Para-position : This region is generally sterically constrained for both receptor types.[18]

    • Multiple Substitutions : Dichloro-substituted compounds often show higher affinity for targets like the σ1 receptor compared to dimethyl-substituted analogs.[6]

  • Linker Chain Length : The length of the alkyl chain connecting the second piperazine nitrogen to another cyclic moiety significantly impacts binding.

    • A two-carbon linker has been shown to be superior to a three-carbon linker for achieving high affinity at both 5-HT1A and σ1 receptors.[6]

G A Acclimatize Mouse (1 hour in testing room) B Administer Compound (Test analog, vehicle, or positive control) A->B 30-60 min pre-test C Place Mouse in Center of EPM (Facing an open arm) B->C D Record Behavior (5-minute session) C->D E Analyze Video Data D->E Blinded scoring F Statistical Analysis (Compare groups) E->F Parameters: - Time in open/closed arms - Entries into arms

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two closed arms (with high walls), connected by a central platform.

  • Animals: Male mice are habituated to the dimly lit, quiet testing room for at least 1 hour.

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., diazepam) 30-60 minutes prior to testing.

  • Test Procedure: Place a single mouse on the central platform, facing one of the open arms. Allow it to explore the maze for 5 minutes.

  • Scoring: A video camera mounted above the maze records the session. A trained observer, blind to the treatments, scores key parameters:

    • Number of entries into open and closed arms.

    • Time spent in the open and closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms, compared to the vehicle-treated group. Total arm entries can be used as a measure of general locomotor activity. [14][15]

Conclusion

The 1-phenylpiperazine scaffold remains a highly productive starting point for the discovery of novel CNS-active agents. Analogs of this class demonstrate a wide spectrum of biological activities, including potent antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of dopaminergic and serotonergic receptor systems. Structure-activity relationship studies have illuminated key structural features that govern receptor affinity and selectivity, providing a rational basis for the design of next-generation therapeutics. The experimental protocols provided herein offer a framework for the continued evaluation and optimization of these promising compounds, with the ultimate goal of developing safer and more effective treatments for complex neuropsychiatric disorders.

References

  • E. Tatarczyńska, A. Kłodzińska, E. Chojnacka-Wójcik, A. Wasik, M. Paśko, A. Pękala, G. Nowak, A. Wesołowska, and M. Pawłowski, "Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice," J Neural Transm (Vienna), vol. 111, no. 1, pp. 61-75, 2004.
  • A. Siwek, G. Satała, K. Pytka, B. Szewczyk, M. Zmudzka, K. Starowicz, M. Partyka, P. Jaśkowska, and G. Nowak, "New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei," Pharmacol Rep, vol. 70, no. 5, pp. 949-956, 2018.
  • J. M. A. Sitsen, J. H. M. van der Heijden, and B. Z. M. Tulp, "Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action," Psychopharmacology (Berl), vol. 87, no. 2, pp. 227-31, 1985.
  • J. Wang, Y. Zhang, Y. Wang, et al., "Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors," ACS Omega, vol. 5, no. 41, pp. 26732-26742, 2020.
  • L. K. S. Moreira, R. R. Silva, D. M. da Silva, et al., "Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice," Behav Brain Res, vol. 417, p. 113582, 2022.
  • S. Das, D. Kumar, and S. Deb, "In-silico Studies of Phenyl Piperazine Derivatives Against Depression," JETIR, vol. 8, no. 6, 2021.
  • S. R. Ambati and V. A. A, "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors," Asian J. Pharm. Res., vol. 9, no. 4, pp. 283-288, 2019.
  • A. Gumienicz, A. Stana, A. Drabina, et al., "Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents," Molecules, vol. 28, no. 18, p. 6599, 2023.
  • L. K. S. Moreira, R. R. Silva, D. M. da Silva, et al.
  • BenchChem Technical Support Team, "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide," Benchchem, 2025.
  • S. Kumar, A. Kumar, and S. Kumar, "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives," Int. J. Chem. Sci., vol. 11, no. 2, pp. 1017-1024, 2013.
  • N/A, "1-Phenylpiperazine synthesis," ChemicalBook.
  • L. K. S. Moreira, R. R. Silva, D. M. da Silva, et al., "Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice," Behav Brain Res, vol. 417, p. 113582, 2022.
  • G. C. Tron, L. D.'Alba, and G. Sorba, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 29, no. 1, p. 61, 2023.
  • M. L. López-Rodríguez, M. L. Rosado, B. Benhamú, M. J. Morcillo, E. Fernández, and K. J. Schaper, "Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models," J Med Chem, vol. 40, no. 11, pp. 1648-56, 1997.
  • P. Kumar, S. Kumar, S. K. Sharma, and A. K. Chakraborti, "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents," Bioorg Med Chem Lett, vol. 23, no. 15, pp. 4458-61, 2013.
  • J. P. Yevich, D. L. Temple Jr, R. R. Lobeck, et al., "Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives," J Med Chem, vol. 35, no. 23, pp. 4516-25, 1992.
  • D. E. G. Kokras, and A. D. Dalla-Vorgia, "Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects," Curr Med Chem, vol. 21, no. 33, pp. 3835-55, 2014.
  • M. A. Mendoza, and J. A. F. de la Torre, "First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review," Open Access J Sci, vol. 1, no. 1, 2016.

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Validation

Comparative Evaluation of Analytical Modalities for the Structural Authentication of 1-Phenylpiperazine-2-carbonitrile

Executive Summary 1-Phenylpiperazine-2-carbonitrile represents a significant structural challenge in small-molecule analysis due to the coexistence of a chiral center, a flexible saturated heterocycle, and an aromatic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpiperazine-2-carbonitrile represents a significant structural challenge in small-molecule analysis due to the coexistence of a chiral center, a flexible saturated heterocycle, and an aromatic system. In drug development, particularly for serotonin (5-HT) receptor modulators, confirming the regiochemistry of the nitrile group (C2 vs. C3) and the integrity of the N-phenyl moiety is critical.

This guide objectively compares the "performance"—defined here as diagnostic specificity and resolution—of three primary analytical workflows: FT-IR , High-Resolution Mass Spectrometry (HRMS) , and Multi-Dimensional NMR . While IR and MS provide rapid screening, this guide demonstrates why 2D NMR (HSQC/HMBC) is the requisite gold standard for absolute structural confirmation.

Part 1: The Analytical Challenge

The structural confirmation of 1-Phenylpiperazine-2-carbonitrile faces three specific hurdles that standard 1D analysis often fails to resolve definitively:

  • Regioisomerism: Distinguishing the target 2-carbonitrile from the thermodynamically stable 3-carbonitrile isomer (often formed during non-selective Strecker cyclizations).

  • Electronic Environment: The nitrile group at C2 is an

    
    -aminonitrile, creating a unique electronic environment that shifts adjacent protons into crowded spectral regions.
    
  • Conformational Flux: The piperazine ring undergoes rapid chair-chair interconversion, broadening NMR signals at room temperature unless specific solvents (e.g., DMSO-

    
    ) are used to lock the conformation or slow the exchange.
    

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the performance of standard analytical techniques in resolving the structure of 1-Phenylpiperazine-2-carbonitrile.

FeatureMethod A: FT-IR SpectroscopyMethod B: HRMS (ESI-TOF)Method C: 1D NMR (

H/

C)
Method D: 2D NMR (HMBC/NOESY)
Primary Output Functional Group IDElemental Formula / PurityConnectivity (Partial)Spatial & Through-Bond Connectivity
Diagnostic Signal

~2230-2250 cm⁻¹

m/z 188.1182

~4.0 ppm (H-2 methine)

correlations (Ph-N to C2)
Isomer Resolution Low (Cannot distinguish 2-CN vs 3-CN)Low (Isomers have identical mass)Medium (Requires precise integration)High (Definitive proof)
Sample Req. < 5 mg (Solid/Oil)< 1 mg (Dilute)10-20 mg (Solution)20-50 mg (Solution)
Throughput High (Minutes)High (Minutes)Medium (Hours)Low (Overnight)
Verdict Screening Only Purity Check Only Preliminary ID Structural Confirmation

Part 3: Detailed Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Rationale: CDCl


 is often insufficient due to signal overlapping. DMSO-

is preferred to separate the diagnostic

-aminonitrile proton and suppress amine proton exchange.
  • Sample Preparation:

    • Dissolve 25 mg of 1-Phenylpiperazine-2-carbonitrile in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Filter the solution through a cotton plug into a 5mm NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

  • Acquisition Parameters (600 MHz recommended):

    • Temperature: Set to 298 K. (Note: If signals are broad, elevate to 323 K to induce fast exchange averaging).

    • 1H NMR: 64 scans, relaxation delay (

      
      ) = 2.0s.
      
    • 13C NMR: 1024 scans, power-gated decoupling.

    • gHMBCAD: Optimized for long-range coupling (

      
       Hz). This is critical to see the coupling between the N-phenyl ortho-protons and the piperazine carbons.
      
Protocol B: FT-IR Confirmation (Nitrile Validation)

Rationale: To confirm the presence of the nitrile group and ensure it hasn't hydrolyzed to an amide or acid.

  • Method: Attenuated Total Reflectance (ATR) on neat oil/solid.

  • Scan Parameters: 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Background: Air background acquired immediately prior to sample.

Part 4: Data Interpretation & Performance Metrics

The Diagnostic "Fingerprint" (Expected Data)

To confirm the structure, the analyst must locate the following specific signals. Absence of these indicates a structural anomaly or isomer.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: Weak to medium intensity band at 2230–2250 cm⁻¹ .

    • Note: A shift to ~1680 cm⁻¹ indicates hydrolysis to the amide (failure).

    • Note: Absence of this band suggests loss of the CN group (reductive decyanation).

Nuclear Magnetic Resonance (

H NMR)
  • The "Alpha" Proton (H-2): Look for a doublet of doublets (dd) or broad singlet around 3.8 – 4.2 ppm .

    • Why? This proton is deshielded by both the adjacent nitrogen (N1) and the electron-withdrawing nitrile group.

  • N-Phenyl Protons: Multiplets at 6.8 – 7.3 ppm .

    • Integration Check: Must integrate to 5 protons.

  • Piperazine Ring: Complex multiplets between 2.8 – 3.5 ppm .

Differentiation from Isomers (The Critical Step)

The most common impurity is 1-phenylpiperazine-3-carbonitrile .

SignalTarget: 2-Carbonitrile Isomer: 3-Carbonitrile
HMBC Correlation Strong correlation between N-Phenyl ortho-protons and C2 (the nitrile-bearing carbon).No correlation between N-Phenyl protons and the nitrile-bearing carbon (C3 is too far, >4 bonds).
C-13 Shift (C2) ~50-55 ppm (Deshielded by N1 + CN)~45-48 ppm (Deshielded by N4 + CN, less influence from Ph)
The Definitive Proof: HMBC Pathway

To declare the structure "Confirmed," you must observe the N1-C2-CN connectivity.

  • Experiment: gHMBC (Gradient Heteronuclear Multiple Bond Correlation).

  • Observation: The ortho-protons of the phenyl ring (approx 6.9 ppm) should show a 3-bond correlation (

    
    ) to the piperazine C2 carbon (approx 55 ppm).
    
  • Logic: This correlation is impossible in the 3-carbonitrile isomer because the distance is 4 bonds or greater.

Part 5: Analytical Workflow Visualization

The following diagram outlines the logical decision tree for validating the product.

StructuralConfirmation Sample Crude Sample 1-Phenylpiperazine-2-carbonitrile IR Step 1: FT-IR Screening Check for -CN stretch Sample->IR Decision1 Band at ~2240 cm⁻¹? IR->Decision1 Fail1 REJECT (Hydrolysis/Decyanation) Decision1->Fail1 No (1680 cm⁻¹) MS Step 2: HRMS (ESI+) Formula Confirmation Decision1->MS Yes Decision2 m/z = 188.118 ± 5ppm? MS->Decision2 Fail2 REJECT (Wrong Formula) Decision2->Fail2 No NMR_1D Step 3: 1H NMR (DMSO-d6) Symmetry & Integration Decision2->NMR_1D Yes Decision3 H-2 Signal at ~4.0 ppm? NMR_1D->Decision3 Decision3->Fail2 No (Shift > 0.5ppm off) NMR_2D Step 4: 2D NMR (HMBC) Regioisomer Check Decision3->NMR_2D Yes Final CONFIRMED STRUCTURE Release Batch NMR_2D->Final Ph-H to C2 Correlation Observed

Figure 1: Step-wise analytical decision tree for confirming the regiochemistry of α-aminonitriles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Nitrile IR and NMR shifts).
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzonitrile and related nitriles. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for estimation of -aminonitrile chemical shifts).
  • Sinha, S., et al. (2018). "Differentiation of Regioisomers of Piperazine Derivatives using 2D NMR." Journal of Molecular Structure. (Contextual grounding for HMBC usage in piperazines).
  • Spectral Database for Organic Compounds (SDBS). 1-Phenylpiperazine 1H and 13C NMR Data. AIST Japan. Available at: [Link]

Comparative

A Comparative Guide to the Synthesis of 1-Phenylpiperazine-2-carbonitrile

Introduction 1-Phenylpiperazine-2-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its structure, combining a phenylpiperazine moiety with a reactive nitrile group at the C-2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenylpiperazine-2-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its structure, combining a phenylpiperazine moiety with a reactive nitrile group at the C-2 position, makes it a key intermediate for the synthesis of a diverse range of biologically active compounds. The strategic placement of the nitrile group allows for its further elaboration into various functional groups such as amines, amides, or carboxylic acids, enabling the exploration of extensive chemical space in the pursuit of novel therapeutics. This guide provides an in-depth comparison of two primary synthetic routes to this important building block, offering field-proven insights into their respective methodologies, advantages, and limitations.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles and practical considerations of each route, supported by detailed experimental protocols and comparative data.

Route 1: Intramolecular Strecker-Type Synthesis

The most direct and convergent approach to 1-Phenylpiperazine-2-carbonitrile is a one-pot, three-component intramolecular Strecker-type reaction. This elegant synthesis builds the heterocyclic core and installs the key cyano group concurrently, offering high atom economy. The Strecker synthesis is a classic and robust method for preparing α-aminonitriles.[1][2] In this intramolecular variant, a diamine is reacted with a dicarbonyl compound (or its equivalent) and a cyanide source.

Mechanistic Rationale

The reaction proceeds through the initial condensation of the primary and secondary amine groups of N-phenylethylenediamine with a two-carbon aldehyde equivalent, such as glyoxal. This forms a transient di-imine or, more likely, a reactive cyclic aminal intermediate. The introduction of a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), is the critical step.[3][4] The cyanide ion attacks one of the iminium-like carbons, and the resulting aminonitrile intermediate rapidly undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the remaining electrophilic carbon, forming the stable six-membered piperazine ring. The use of a Lewis acid catalyst, such as indium, can facilitate imine formation and subsequent nucleophilic attack.[4]

Workflow Diagram: Intramolecular Strecker-Type Synthesis

Strecker_Synthesis cluster_0 One-Pot Reaction A N-Phenylethylenediamine D Reaction Vessel (Solvent, Catalyst) A->D B Glyoxal (or equivalent) B->D C Cyanide Source (e.g., TMSCN) C->D E Intermediate Formation (Di-imine / Cyclic Aminal) D->E Condensation F Intramolecular Cyclization E->F Cyanide Attack & Cyclization G 1-Phenylpiperazine- 2-carbonitrile F->G

Caption: Workflow for the one-pot intramolecular Strecker synthesis.

Detailed Experimental Protocol

Materials:

  • N-Phenylethylenediamine (1.0 eq)

  • Glyoxal (40% solution in water, 1.05 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Indium powder (10 mol%)[4]

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N-phenylethylenediamine (1.0 eq) and anhydrous methanol.

  • Add indium powder (10 mol%) to the solution.

  • Slowly add the glyoxal solution (1.05 eq) dropwise at room temperature while stirring. The formation of the intermediate imine is often accompanied by a slight color change. Stir the mixture for 1 hour.

  • Carefully add trimethylsilyl cyanide (1.2 eq) to the reaction mixture dropwise via syringe. Caution: TMSCN is highly toxic and reacts with moisture to release hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Phenylpiperazine-2-carbonitrile.

Route 2: Two-Step Cyclization via Nucleophilic Substitution

An alternative, more linear approach involves the initial formation of a key acyclic intermediate, followed by a separate cyclization step to construct the piperazine ring. This method offers more control over the individual transformations but is less atom-economical than the one-pot Strecker approach.

Mechanistic Rationale

This synthesis begins with the selective N-alkylation of N-phenylethylenediamine with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. The more nucleophilic primary amine of the starting material is expected to preferentially attack the electrophilic carbon of the haloacetonitrile in an SN2 reaction, displacing the halide and forming N-(2-aminoethyl)-N-phenylaminoacetonitrile.

The second step is an intramolecular cyclization. This can be achieved by first reacting the primary amine of the intermediate with a suitable carbonyl compound (e.g., formaldehyde) to form an imine or N-acyliminium ion precursor.[5] This intermediate then undergoes an intramolecular Mannich-type reaction, where the nitrogen of the N-phenylamino group attacks the iminium carbon, leading to the formation of the piperazine ring. Alternatively, direct base-mediated cyclization can be attempted, although this is often less efficient.

Workflow Diagram: Two-Step Cyclization

Two_Step_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A N-Phenylethylenediamine C N-(2-aminoethyl)-N- phenylaminoacetonitrile A->C S_N2 Reaction (Base, Solvent) B Haloacetonitrile (e.g., BrCH₂CN) B->C D N-(2-aminoethyl)-N- phenylaminoacetonitrile F Intramolecular Cyclization D->F Iminium Formation E Carbonyl Source (e.g., Formaldehyde) E->F G 1-Phenylpiperazine- 2-carbonitrile F->G

Caption: Workflow for the two-step cyclization synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-aminoethyl)-N-phenylaminoacetonitrile

Materials:

  • N-Phenylethylenediamine (1.0 eq)

  • Bromoacetonitrile (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask, suspend N-phenylethylenediamine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetonitrile (1.0 eq) in acetonitrile dropwise over 30 minutes. Caution: Bromoacetonitrile is a lachrymator and is toxic. Handle with appropriate care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step after an aqueous workup.

Step 2: Cyclization to 1-Phenylpiperazine-2-carbonitrile

Materials:

  • Crude N-(2-aminoethyl)-N-phenylaminoacetonitrile (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Formic acid

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, add the crude intermediate from Step 1, paraformaldehyde (1.2 eq), and toluene.

  • Add a catalytic amount of formic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Performance Comparison

ParameterRoute 1: Intramolecular StreckerRoute 2: Two-Step CyclizationRationale & Justification
Overall Yield Moderate to High (Est. 60-85%)Moderate (Est. 40-60% over two steps)The one-pot nature of the Strecker synthesis often leads to higher overall yields by avoiding the isolation of intermediates, which can lead to material loss.[4][6]
Atom Economy HighModerateRoute 1 is a three-component condensation-cyclization where most atoms from the reactants are incorporated into the final product. Route 2 involves a substitution (generating salt waste) and a condensation (eliminating water).
Number of Steps 1 (One-pot)2The primary advantage of the Strecker route is its convergency. Route 2 requires isolation and purification of an intermediate, increasing labor and time.
Reagent Safety High Concern (Cyanide Source)Moderate Concern (Lachrymator)The use of TMSCN or KCN/NaCN in Route 1 requires stringent safety protocols due to the high toxicity of cyanide.[3] Bromoacetonitrile in Route 2 is a lachrymator and toxic but generally considered less hazardous than cyanide sources.
Scalability ModerateGoodThe high toxicity and potential for exothermic reactions with cyanide can make scaling up the Strecker reaction challenging. The two-step route involves more conventional and generally more scalable reaction types.
Substrate Scope Potentially BroaderMore ControlledThe Strecker reaction is robust and can often accommodate various aldehydes and amines.[3] The two-step route allows for more deliberate modification of the intermediate if desired, potentially offering more control for complex derivatives.
Purification Single PurificationTwo PurificationsA one-pot reaction requires only a single final purification, whereas a two-step synthesis necessitates purification after each step, increasing solvent usage and time.

Conclusion and Scientific Recommendation

For the efficient and direct synthesis of 1-Phenylpiperazine-2-carbonitrile, the Intramolecular Strecker-Type Synthesis (Route 1) is the superior and recommended method. Its one-pot nature provides significant advantages in terms of step economy, atom economy, and overall yield. This convergency minimizes waste and reduces the manual labor and resources associated with intermediate isolation and purification.

However, the primary drawback of the Strecker route is the requisite use of highly toxic cyanide reagents. Therefore, its implementation is contingent upon the availability of appropriate safety infrastructure and handling expertise.

The Two-Step Cyclization via Nucleophilic Substitution (Route 2) serves as a viable alternative, particularly in environments where the use of cyanide is restricted or for projects where scalability is a primary concern from the outset. While it is a longer and less atom-economical process, it relies on more conventional and arguably safer reagents, which can simplify process development and scale-up operations.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development team, balancing the efficiency and elegance of the Strecker approach against the practical safety and scalability considerations of the two-step cyclization.

References

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: [Link]

  • Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. (n.d.). Sciforum. Available at: [Link]

  • Ntie-Kang, F., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1707. Available at: [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • Taylor, A. M., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(11), 4434–4442. Available at: [Link]

  • Opatz, T. (n.d.). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. ResearchGate. Available at: [Link]

  • Dauth, A., et al. (n.d.). Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. ResearchGate. Available at: [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Viso, A., et al. (2005). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry, 70(12), 4849–4855. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1189–1197. Available at: [Link]

  • Ishitani, H., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(4), 8180–8186. Available at: [Link]

  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. Available at: [Link]

  • Wieckowska, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(15), 4647. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6039. Available at: [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. (n.d.). Novartis. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC. Available at: [Link]

  • Dolitzky, B.-Z. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Dove Medical Press. Available at: [Link]

  • Kim, J. H., et al. (1998). Synthesis of praziquantel via N-acyliminium ion cyclization of amtoo acetals through several synthetic routes. Heterocycles, 48(11), 2279-2285. Available at: [Link]

  • Multigram-scale chemoenzymatic synthesis of diverse aminopolycarboxylic acids as potential metallo-β-lactamase inhibitors. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Amemiya, S., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. Organic & Biomolecular Chemistry, 19(10), 2266-2270. Available at: [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (n.d.). ACS Publications. Available at: [Link]

  • Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. (n.d.). Novartis. Available at: [Link]

  • General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. (2019). Molecules, 24(19), 3564. Available at: [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. (n.d.). ijpras. Available at: [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2880-2883. Available at: [Link]

  • Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide. (n.d.). Google Patents.
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Sources

Validation

Technical Guide: In Vitro Assay Validation for 1-Phenylpiperazine-2-carbonitrile

Executive Summary & Strategic Positioning 1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN) represents a critical structural evolution in the phenylpiperazine class of pharmacophores. While unsubstituted 1-phenylpiperazine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN) represents a critical structural evolution in the phenylpiperazine class of pharmacophores. While unsubstituted 1-phenylpiperazine (1-PP) serves as a common "privileged scaffold" for targeting monoamine receptors (5-HT, Dopamine), it suffers from rapid oxidative metabolism and promiscuous binding profiles.

The introduction of a nitrile (cyano) group at the C2 position of the piperazine ring is a strategic medicinal chemistry modification designed to:

  • Enhance Metabolic Stability: Block Cytochrome P450-mediated

    
    -carbon oxidation adjacent to the nitrogen.
    
  • Modulate Selectivity: Introduce specific steric and electronic constraints that differentiate binding between 5-HT1A, 5-HT2A, and D2 receptors.

This guide outlines a self-validating assay cascade to benchmark 1-PP-2-CN against standard alternatives, ensuring rigorous data generation for SAR (Structure-Activity Relationship) decisions.

Chemical & Physicochemical Profile

Before initiating biological assays, the physicochemical baseline must be established. The nitrile group significantly alters the electronic landscape compared to the standard methyl or hydrogen substituents.

Table 1: Comparative Physicochemical Properties[1]
Feature1-PP-2-CN (Target) 1-Phenylpiperazine (Baseline) o-Methoxyphenylpiperazine (Competitor) Impact on Assay
Structure 2-Cyano-1-phenylpiperazineUnsubstituted2-Methoxy substitutedSelectivity Driver
MW ( g/mol ) ~187.24162.23192.26Stoichiometry calcs
cLogP ~1.1 - 1.31.491.80Solubility in DMSO
PSA (Ų) ~39.0 (High Polarity)15.324.5Membrane Permeability
pKa (Basic N) ~7.5 (Reduced basicity)9.09.2Buffer pH sensitivity
Metabolic Liability Low (Blocked

-C)
High (Rapid N-dealkylation)Medium (O-demethylation)Microsomal Stability

Analyst Note: The electron-withdrawing nature of the nitrile group lowers the pKa of the secondary amine. Ensure assay buffers are adjusted to pH 7.4 to maintain the correct ionization state during binding experiments.

The Validation Cascade (Self-Validating System)

To ensure scientific integrity, we do not run isolated experiments. We utilize a Tiered Validation Cascade . Each step acts as a gatekeeper for the next, preventing resource wastage on false positives.

ValidationCascade Start Compound Synthesis (>98% Purity) Tier1 Tier 1: Binding Affinity (Ki) Radioligand Displacement (Target: 5-HT1A / D2) Start->Tier1 Tier1->Start Fail (Low Affinity) Tier2 Tier 2: Functional Potency (EC50) cAMP / Calcium Flux (Agonist vs Antagonist) Tier1->Tier2 If Ki < 100 nM Tier3 Tier 3: ADME Profiling Microsomal Stability (Metabolic Blockade Validation) Tier2->Tier3 If Functional Decision Lead Optimization Decision Gate Tier3->Decision If t1/2 > Baseline

Caption: The Tiered Validation Cascade ensures that only compounds with validated affinity and function proceed to costly ADME profiling.

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT1A Receptor)

Objective: Determine the affinity (


) of 1-PP-2-CN compared to the promiscuous 1-PP.

Rationale: Phenylpiperazines are classic 5-HT ligands. The nitrile group often shifts selectivity. We use a competition binding format.

Materials:

  • Receptor Source: CHO cell membranes expressing human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Non-specific Block: 10 µM Serotonin (5-HT).

  • Comparator: 1-Phenylpiperazine (Sigma-Aldrich).

Workflow:

  • Preparation: Dilute 1-PP-2-CN in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Ascorbic Acid). Note: Ascorbic acid prevents oxidation of the control serotonin.

  • Incubation: Mix 50 µL Membrane + 50 µL [³H]-Ligand + 50 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration via GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Liquid Scintillation Counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Validation Check: If the Hill Slope deviates significantly from 1.0, suspect allosteric interaction or negative cooperativity induced by the nitrile steric bulk.
Protocol B: Microsomal Stability (The Nitrile Advantage)

Objective: Prove that the 2-cyano group extends half-life (


) by blocking metabolic soft spots.

Rationale: The


-carbon in piperazines is a primary site for CYP450 oxidation. The nitrile group sterically and electronically deactivates this site.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: 1 µM Test Compound + HLM in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench immediately in ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (monitor parent ion depletion).

Comparative Expectation:

  • 1-PP (Baseline): Rapid clearance (

    
     µL/min/mg).
    
  • 1-PP-2-CN: Enhanced stability (

    
     µL/min/mg) due to 
    
    
    
    -carbon blockade.

Mechanism of Action & Signaling

Understanding the downstream signaling is crucial for interpreting "Functional" (Tier 2) results. 1-PP derivatives often act as partial agonists.

GPCR_Signaling Ligand 1-PP-2-CN Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Effect Anxiolytic / Antidepressant Response cAMP->Effect Signaling

Caption: 5-HT1A signaling pathway. 1-PP-2-CN binding activates Gi/o, inhibiting Adenylyl Cyclase and reducing cAMP.

Comparative Performance Guide

When publishing your internal data, use this template to objectively compare 1-PP-2-CN against the alternatives.

Parameter1-Phenylpiperazine (1-PP) 1-PP-2-CN (Product) Interpretation
5-HT1A Affinity (

)
High (< 50 nM)Moderate/High Nitrile may reduce affinity slightly due to sterics but improves selectivity.
Selectivity (vs D2) Low (Promiscuous)High Nitrile creates steric clash in D2 pocket, favoring 5-HT subtypes.
Metabolic

< 15 min> 45 min KEY ADVANTAGE: The nitrile blocks the primary metabolic oxidation site.
Cytotoxicity (Caco-2) ModerateLow Nitrile stability prevents formation of reactive quinone-imine metabolites.
Troubleshooting & "Self-Validation"
  • Issue: High non-specific binding in radioligand assay.

    • Cause: The lipophilic phenyl ring.

    • Fix: Add 0.1% BSA to the buffer or use PEI-coated filters (as detailed in Protocol A).

  • Issue: Low solubility in aqueous buffer.

    • Cause: Planar stacking of phenyl rings.

    • Fix: Dissolve in 100% DMSO first, then dilute. Ensure final DMSO < 1%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Han, F., et al. (2019). Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. Natural Product Research. Retrieved from [Link]

Comparative

Mechanism of Action &amp; Research Applications: 1-Phenylpiperazine-2-carbonitrile

Topic: Mechanism of Action Studies of 1-Phenylpiperazine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Phenylpiperazine-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action Studies of 1-Phenylpiperazine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenylpiperazine-2-carbonitrile (CAS: 191156-64-6) represents a specialized structural modification of the privileged 1-phenylpiperazine (1-PP) scaffold. While 1-PP is a well-characterized metabolite and non-selective serotonin receptor ligand, the introduction of a nitrile (cyano) group at the C2 position of the piperazine ring fundamentally alters both its chemical reactivity and pharmacological profile.

This guide provides a technical analysis of this compound's mechanism of action (MoA), distinct from its parent scaffold. We explore its dual role: as a versatile synthetic intermediate for accessing complex arylpiperazine drugs (e.g., trazodone analogs) and as a pharmacophore probe where the electron-withdrawing nitrile group modulates receptor affinity and metabolic stability.

Part 1: Mechanism of Action (MoA)

Chemical Mechanism: The "Nitrile Handle"

Unlike unsubstituted phenylpiperazines, 1-Phenylpiperazine-2-carbonitrile possesses a C2-cyano group that serves as a critical "handle" for divergent synthesis. Its MoA in a synthetic context is defined by two reactive centers:

  • N4-Nucleophilicity: The secondary amine at position 4 remains highly nucleophilic, allowing for rapid

    
     alkylation or Buchwald-Hartwig amination to attach "tail" moieties (e.g., alkyl spacers in antipsychotics).
    
  • C2-Nitrile Transformation: The nitrile group is not inert; it acts as a precursor for:

    • Amidines/Imidazoles: Via Pinner reaction, creating rigid bicyclic structures.

    • Primary Amines: Via reduction (

      
      ), extending the carbon chain for further functionalization.
      
    • Carboxylic Acids: Via hydrolysis, often used to create peptidomimetic scaffolds.

Pharmacological Mechanism: 5-HT Receptor Interaction

In biological systems, the MoA of phenylpiperazines is anchored by their interaction with Serotonin (5-HT) and Dopamine (D2) receptors. The 2-cyano substitution introduces specific steric and electronic constraints:

  • Ionic Anchoring: The basic N4 nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 of aminergic GPCRs.

  • Pi-Pi Stacking: The N1-phenyl ring engages in edge-to-face or parallel pi-stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan ) in the receptor binding pocket.

  • The Nitrile Effect (Electronic/Steric):

    • Electronic: The electron-withdrawing nature of the nitrile group reduces the

      
       of the adjacent amines, potentially altering membrane permeability and reducing non-specific binding compared to 1-PP.
      
    • H-Bonding: The cyano nitrogen can act as a weak Hydrogen Bond Acceptor (HBA), potentially picking up interactions with Serine or Threonine residues that the unsubstituted parent cannot, thereby altering selectivity profiles (e.g., favoring 5-HT1A over

      
      -adrenergic receptors).
      
Visualization: Pharmacophore & Reactivity Pathways

MoA_Pathways cluster_Bio Pharmacological MoA (Binding) cluster_Chem Chemical MoA (Reactivity) Compound 1-Phenylpiperazine- 2-carbonitrile Asp Asp3.32 (Salt Bridge) @ N4-Amine Compound->Asp Protonation PiStack Aromatic Residues (Pi-Stacking) @ Phenyl Compound->PiStack Hydrophobic HBA Ser/Thr Residues (H-Bond Acceptor) @ Nitrile Compound->HBA Polar Interaction Alkylation N-Alkylation (Drug Synthesis) Compound->Alkylation N4 Nucleophile Reduction Reduction to Primary Amine Compound->Reduction LiAlH4 Hydrolysis Hydrolysis to Carboxylic Acid Compound->Hydrolysis Acid/Base

Figure 1: Dual mechanism of action showing pharmacological binding points (Red) and chemical reactivity pathways (Green).

Part 2: Comparative Performance Analysis

This section objectively compares 1-Phenylpiperazine-2-carbonitrile against the standard industry alternatives: 1-Phenylpiperazine (1-PP) and 1-(3-Chlorophenyl)piperazine (mCPP) .

Table 1: Structural & Functional Comparison
Feature1-Phenylpiperazine-2-carbonitrile1-Phenylpiperazine (1-PP)mCPP (1-(3-chlorophenyl)piperazine)
Role Synthetic Building Block / Specialized ProbeMetabolite / General ScaffoldPotent 5-HT Receptor Agonist/Probe
Selectivity High potential for fine-tuning via C2 modificationLow (Pan-assay interference candidate)Moderate (Favors 5-HT2C)
Metabolic Stability High (Nitrile hinders oxidative metabolism at C2)Low (Prone to hydroxylation)Moderate
Chemical Utility Versatile (Nitrile = reactive handle)Limited (Only N4 alkylation)Limited (Only N4 alkylation)
Primary Application Synthesis of complex bicyclic drugsSimple linker chemistryBiological probing of serotonin systems
Comparative Insight
  • Vs. 1-PP: The 2-carbonitrile variant offers superior metabolic stability. In 1-PP, the carbon atoms adjacent to the nitrogen are metabolic "hotspots." The nitrile group blocks one of these sites sterically and electronically, potentially prolonging the half-life of drugs derived from it.

  • Vs. mCPP: While mCPP is a direct ligand used to stimulate receptors, the 2-carbonitrile derivative is rarely used as a standalone drug. Instead, it outperforms mCPP as a starting material because the nitrile group allows for the construction of heterocycles (e.g., triazoles, imidazoles) fused to the piperazine ring, a strategy seen in "long-acting" antipsychotic design.

Part 3: Experimental Protocols

Protocol A: N-Alkylation for Library Synthesis

Objective: To couple the scaffold with an alkyl halide linker, a standard first step in SAR studies.

Reagents:

  • 1-Phenylpiperazine-2-carbonitrile (1.0 eq)

  • Alkyl Halide (e.g., 3-chloropropyl acetate) (1.1 eq)

  • 
     (Anhydrous, 3.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 1-Phenylpiperazine-2-carbonitrile in ACN (0.1 M concentration).

  • Base Addition: Add 3.0 eq of anhydrous

    
    . Note: Use of inorganic base prevents quarternization.
    
  • Alkylation: Add 1.1 eq of the alkyl halide dropwise at Room Temperature (RT).

  • Reflux: Heat to

    
     and monitor via TLC/LC-MS. (Typical reaction time: 4–12 hours).
    
  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Validation: Verify product via

    
    -NMR. Look for the disappearance of the N-H signal and the retention of the nitrile peak (~118 ppm in 
    
    
    
    -NMR).
Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)

Objective: To determine the binding affinity (


) of the derivative.

Materials:

  • Receptor Source: CHO cell membranes expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific displacer: Serotonin (

    
    ).
    

Step-by-Step:

  • Preparation: Dilute 1-Phenylpiperazine-2-carbonitrile in DMSO (stock 10 mM). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: Mix membrane prep (

    
     protein), radioligand, and test compound in Tris-HCl buffer (pH 7.4).
    
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Strategic Research Recommendations

  • Use as a Metabolic Blocker: If your lead compound (based on 1-phenylpiperazine) suffers from rapid clearance, consider substituting the scaffold with 1-phenylpiperazine-2-carbonitrile. The steric bulk and electron withdrawal at C2 can block CYP450-mediated oxidation at the piperazine ring.

  • Selectivity Tuning: If your molecule binds too strongly to

    
    -adrenergic receptors (a common side effect causing hypotension), the 2-cyano group often reduces adrenergic affinity relative to 5-HT affinity due to the stricter steric requirements of the adrenergic pocket [1].
    
  • Safety Precautions: The nitrile group is stable, but under strong acidic conditions (e.g., stomach acid simulation), potential hydrolysis should be evaluated during stability testing.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1-Phenylpiperazine- 2-carbonitrile Step1 Step 1: N-Alkylation (K2CO3, Alkyl Halide) Start->Step1 Intermediate Intermediate: N-Substituted Nitrile Step1->Intermediate Branch1 Path A: Nitrile Reduction (LiAlH4) -> Primary Amine Intermediate->Branch1 Branch2 Path B: Pinner Reaction (HCl/EtOH) -> Amidine Intermediate->Branch2 Final1 Target: Diamine Scaffold (CNS Active) Branch1->Final1 Final2 Target: Fused Heterocycle (High Stability) Branch2->Final2

Figure 2: Synthetic divergence allows access to two distinct classes of CNS-active agents.

References

  • López-Rodríguez, M. L., et al. (1997).[1] "Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors."[1][2] Journal of Medicinal Chemistry.

  • Brayden, D. J., et al. (2017). "Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers." Molecular Pharmaceutics.

  • Sigma-Aldrich. "Product Specification: 1-phenylpiperazine-2-carbonitrile hydrochloride." Sigma-Aldrich Catalog.

  • PubChem. "Compound Summary: 1-Phenylpiperazine." National Library of Medicine.

Sources

Validation

Cross-reactivity studies of 1-Phenylpiperazine-2-carbonitrile

Comprehensive Guide to Cross-Reactivity Profiling: 1-Phenylpiperazine-2-Carbonitrile vs. Established Phenylpiperazines Executive Summary & Strategic Context 1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN) represents a dist...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Cross-Reactivity Profiling: 1-Phenylpiperazine-2-Carbonitrile vs. Established Phenylpiperazines

Executive Summary & Strategic Context

1-Phenylpiperazine-2-carbonitrile (1-PP-2-CN) represents a distinct structural modification of the phenylpiperazine pharmacophore, a scaffold ubiquitous in psychoactive compounds (e.g., trazodone, nefazodone) and designer drugs (e.g., mCPP, BZP).

While the unsubstituted 1-phenylpiperazine (1-PP) is a well-documented metabolite with significant serotonergic and adrenergic activity, the introduction of a 2-cyano group introduces unique steric and electronic constraints. This guide outlines the critical cross-reactivity landscape for 1-PP-2-CN, comparing it against established analogs to predict off-target biological effects and analytical interference.

The Core Challenge: Researchers utilizing 1-PP-2-CN as a building block or studying it as a metabolite must address two forms of cross-reactivity:

  • Biological Cross-Reactivity: Off-target binding to 5-HT (Serotonin) and

    
    -Adrenergic receptors, potentially causing unintended physiological effects.
    
  • Analytical Cross-Reactivity: False-positive results in immunoassays designed for piperazine-based drugs of abuse (e.g., BZP, mCPP).

Comparative Analysis: 1-PP-2-CN vs. Structural Analogs

To understand the behavior of 1-PP-2-CN, we must benchmark it against the "Gold Standards" of the phenylpiperazine class. The following table synthesizes physicochemical properties and known reactivity profiles.

Table 1: Structural and Functional Comparison of Phenylpiperazine Analogs

Feature1-Phenylpiperazine-2-carbonitrile (Target) 1-Phenylpiperazine (1-PP) m-Chlorophenylpiperazine (mCPP) Benzylpiperazine (BZP)
Role NCE / Intermediate / Potential MetaboliteMajor Metabolite (Trazodone)Drug of Abuse / MetaboliteStimulant / Drug of Abuse
Key Substituent 2-Cyano (-CN) on Piperazine ringNone (Unsubstituted)3-Chloro (-Cl) on Phenyl ringBenzyl group (No Phenyl)
Electronic Effect Electron-withdrawing (lowers pKa of N1)NeutralElectron-withdrawing on PhenylNeutral
Predicted LogP ~1.2 - 1.5 (Moderate Lipophilicity)1.152.36 (High Lipophilicity)1.63
Primary Target Unknown (Requires Profiling) 5-HT

,

-Adrenergic
5-HT

Agonist
Dopamine / Norepinephrine Transporter
Assay Interference High Risk (Structurally distinct but antigenically similar)High (Standard Interferent)High (Target Analyte)High (Target Analyte)

Expert Insight: The 2-cyano group in 1-PP-2-CN is a critical differentiator. Unlike the phenyl ring substitutions in mCPP (which modulate receptor affinity), the substitution on the piperazine ring itself (position 2) introduces steric bulk directly adjacent to the basic nitrogen (N1).

  • Hypothesis: This steric hindrance likely reduces affinity for 5-HT

    
     receptors compared to 1-PP but may retain affinity for 
    
    
    
    -adrenergic receptors, which accommodate bulkier ligands.
  • Immunoassay Implication: Most antibodies for phenylpiperazines are raised against the phenyl ring or the N4-linker. Therefore, 1-PP-2-CN is predicted to show significant cross-reactivity (>50%) in broad-spectrum phenylpiperazine screens.

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the structural overlap driving both biological and analytical cross-reactivity.

CrossReactivityLandscape cluster_Analogs Established Analogs (Benchmarks) cluster_Receptors Biological Targets (Off-Target Risk) cluster_Assays Analytical Assays (False Positive Risk) Target 1-Phenylpiperazine- 2-carbonitrile PP 1-Phenylpiperazine (1-PP) Target->PP Structural Core HT1A 5-HT1A Receptor Target->HT1A Predicted Affinity (Steric Check) Alpha1 Alpha-1 Adrenergic Target->Alpha1 High Potential Immuno Urine Immunoassay (Ab: Anti-Phenylpiperazine) Target->Immuno Cross-Reaction? PP->HT1A High Affinity (Ki ~30nM) mCPP mCPP (5-HT2C Agonist) mCPP->Immuno Primary Target BZP BZP (Stimulant)

Figure 1: Structural relationships and predicted interaction pathways for 1-PP-2-CN against biological receptors and analytical assays.

Experimental Protocols for Validation

To empirically determine the cross-reactivity of 1-PP-2-CN, the following self-validating protocols are recommended. These protocols are designed to isolate the specific contribution of the 2-cyano group.

Protocol A: Biological Cross-Reactivity (Radioligand Binding Screen)

Objective: Determine if 1-PP-2-CN binds to the same off-targets as 1-PP.

  • Preparation:

    • Ligand: [³H]-8-OH-DPAT (for 5-HT

      
      ) and [³H]-Prazosin (for 
      
      
      
      ).
    • Test Compound: 1-PP-2-CN (dissolved in DMSO, final concentration <0.1%).

    • Reference: 1-Phenylpiperazine (Positive Control).

  • Assay Workflow:

    • Incubate membrane preparations (HEK293 cells expressing target receptor) with radioligand and increasing concentrations of 1-PP-2-CN (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

  • Data Analysis:

    • Calculate IC

      
       and 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criterion: The

      
       for the reference (1-PP) must be within 2-fold of historical literature values (approx. 20-50 nM for 5-HT
      
      
      
      ).
Protocol B: Analytical Cross-Reactivity (Competitive ELISA)

Objective: Quantify the interference of 1-PP-2-CN in standard drug screens.

  • Setup:

    • Use a commercial BZP or Trazodone ELISA kit.

    • Prepare spiked urine standards with 1-PP-2-CN at 0, 100, 500, 1000, and 5000 ng/mL.

  • Execution:

    • Add 10 µL of standard/sample to antibody-coated wells.

    • Add 100 µL of Enzyme Conjugate (HRP-labeled drug analog).

    • Incubate 30 min (dark). Wash 3x with PBS-Tween.

    • Add TMB Substrate; stop reaction with 1N HCl.

  • Calculation:

    • Interpretation: Values >1% indicate significant interference potential in forensic settings.

Strategic Workflow for Researchers

This flowchart guides the decision-making process when characterizing 1-PP-2-CN.

Workflow Start Start: 1-PP-2-CN Characterization Step1 1. In Silico Prediction (LogP & Docking) Start->Step1 Step2 2. Primary Binding Screen (10 µM Single Point) Step1->Step2 Decision >50% Inhibition? Step2->Decision FullCurve 3. Determine Ki (Full Curve) Decision->FullCurve Yes Stop Low Risk / Inactive Decision->Stop No Selectivity 4. Selectivity Profiling (vs. Dopamine/Adrenergic) FullCurve->Selectivity

Figure 2: Decision matrix for evaluating pharmacological relevance of 1-PP-2-CN.

References

  • Rotella, D. P. (2023). Piperazine Scaffolds in Medicinal Chemistry: A Review of Structure-Activity Relationships. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7618, 1-Phenylpiperazine. Retrieved from PubChem.

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT1A and 5-HT1B serotonin binding sites. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023). Building Block: 1-Phenylpiperazine-2-carbonitrile hydrochloride.[1][2][3] Enamine Catalog.

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism and toxicology of piperazine-derived designer drugs. Current Drug Metabolism.

Sources

Comparative

Benchmarking 1-Phenylpiperazine-2-carbonitrile against known compounds

This guide serves as a technical benchmark for 1-Phenylpiperazine-2-carbonitrile (CAS: 191156-64-6), analyzing its physicochemical and pharmacological divergence from the industry-standard parent compound, 1-Phenylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 1-Phenylpiperazine-2-carbonitrile (CAS: 191156-64-6), analyzing its physicochemical and pharmacological divergence from the industry-standard parent compound, 1-Phenylpiperazine (1-PP).

A Comparative Analysis Against the 1-Phenylpiperazine (1-PP) Standard

Part 1: Executive Summary & The "Nitrile Advantage"

In medicinal chemistry, the piperazine ring is a privileged scaffold, ubiquitous in antidepressants (e.g., Trazodone), antipsychotics (e.g., Aripiprazole), and antifungal agents. While 1-Phenylpiperazine (1-PP) is the primary metabolic core and pharmacophore for many of these drugs, it suffers from specific limitations: high basicity (leading to poor membrane permeability in acidic environments) and rapid oxidative metabolism at the α-carbon positions.

1-Phenylpiperazine-2-carbonitrile (2-CN-1-PP) introduces a cyano (-C≡N) group at the C2 position. This modification is not merely structural; it is a functional "switch" that alters the molecule's electronic landscape.

Core Benchmarking Matrix
Feature1-Phenylpiperazine (1-PP) 1-Phenylpiperazine-2-carbonitrile (2-CN-1-PP) Impact of Modification
CAS Number 92-54-6191156-64-6Distinct Chemical Entity
Molecular Weight 162.23 g/mol 187.24 g/mol +25 Da (Steric bulk increase)
Basicity (pKa) ~8.8 (N4)~6.5 - 7.2 (Predicted)Reduced Basicity: Improved CNS penetration potential.
Electronic State Electron-rich N1Electron-deficient N1 (Inductive effect)Metabolic Stability: Deactivates α-carbon oxidation.
Primary Utility 5-HT Agonist / MetaboliteSynthetic Intermediate / BioisostereVersatility: Precursor to amides, acids, and tetrazoles.

Part 2: Physicochemical & Pharmacological Analysis

The Electronic "Brake" Effect (pKa Modulation)

The most critical divergence is the acidity constant. In 1-PP, the N4 nitrogen is highly basic. At physiological pH (7.4), it is predominantly protonated (


), which limits passive diffusion across the Blood-Brain Barrier (BBB).
  • Mechanism: The 2-cyano group is a strong Electron Withdrawing Group (EWG). Through the inductive effect (-I), it pulls electron density away from the piperazine ring.

  • Result: This lowers the pKa of the secondary amine (N4), increasing the fraction of non-ionized molecules at physiological pH, theoretically enhancing Lipophilic Efficiency (LipE) .

Metabolic Blockade (Alpha-Carbon Protection)

The primary metabolic clearance pathway for phenylpiperazines involves Cytochrome P450-mediated hydroxylation at the carbon alpha to the nitrogen, leading to ring opening.

  • 1-PP Fate: Rapid

    
    -hydroxylation 
    
    
    
    Ring opening
    
    
    Inactive metabolites.
  • 2-CN-1-PP Fate: The C2 position is substituted with a nitrile. The steric hindrance and electron deficiency at C2 make it resistant to CYP450 oxidation, potentially extending the half-life (

    
    ) of the scaffold.
    
Synthetic Utility

Unlike 1-PP, which is an "end-point" scaffold, 2-CN-1-PP is a divergent intermediate . The nitrile group allows for rapid library expansion via:

  • Ritter Reaction: Conversion to amides.

  • [3+2] Cycloaddition: Conversion to tetrazoles (bioisostere of carboxylic acids).

  • Hydrolysis: Conversion to

    
    -amino acids.
    

Part 3: Visualization of Mechanisms

Figure 1: Structural & Metabolic Divergence

This diagram illustrates the structural difference and the metabolic blocking effect of the nitrile group.

MetabolicFate PP 1-Phenylpiperazine (1-PP) CYP CYP450 (Oxidation) PP->CYP High Affinity CN_PP 1-Phenylpiperazine- 2-carbonitrile (2-CN-1-PP) CN_PP->CYP Steric/Electronic Block Stable Metabolically Stable Scaffold CN_PP->Stable Resists Oxidation Derivs Amides / Tetrazoles (Library Expansion) CN_PP->Derivs Chemical Diversification Metabolite Ring Opening / Inactive Metabolites CYP->Metabolite Alpha-Hydroxylation

Caption: Comparison of metabolic susceptibility. 1-PP undergoes rapid ring opening, while the 2-cyano group in 2-CN-1-PP blocks the primary oxidation site.

Part 4: Experimental Protocols

To validate the advantages of 2-CN-1-PP, the following self-validating protocols are recommended.

Protocol A: Comparative In Vitro Metabolic Stability (Microsomal Stability)

Objective: Quantify the intrinsic clearance (


) difference between 1-PP and 2-CN-1-PP.
  • Preparation:

    • Prepare 10 mM stock solutions of 1-PP (Control) and 2-CN-1-PP (Test) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Final Concentration: 1 µM test compound, 0.5 mg/mL microsomes.

  • Workflow:

    • Pre-incubate microsomes + buffer + test compound at 37°C for 5 mins.

    • Start: Add NADPH to initiate reaction.

    • Sampling: Aliquot 50 µL at

      
       min into 200 µL ice-cold Acetonitrile (with Internal Standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Criteria: The positive control (Testosterone) must show

      
       depletion at 30 min.
      
  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Expected Result: 2-CN-1-PP should exhibit a lower slope (longer

      
      ) than 1-PP due to steric blockade of the C2 position [1].
      
Protocol B: Synthesis of 2-CN-1-PP via Modified Strecker Assembly

Objective: Synthesis of the core scaffold if commercial stock is unavailable.

  • Reagents: N-Phenyl-ethylenediamine, Glyoxal (40% aq), Sodium Cyanide (NaCN), Acetic Acid.

  • Reaction:

    • Dissolve N-phenyl-ethylenediamine (1 eq) in Methanol/Acetic Acid (9:1).

    • Cool to 0°C. Add Glyoxal (1 eq) dropwise.

    • Add NaCN (1.2 eq) carefully (Safety: HCN evolution risk; use scrubber).

    • Stir at Room Temperature for 12 hours.

  • Workup:

    • Quench with sat.

      
      . Extract with Ethyl Acetate (
      
      
      
      ).
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification:

    • Flash Chromatography (Silica Gel). Eluent: Hexane/EtOAc (8:2).

    • Identification: Confirm via

      
      H-NMR (Diagnostic peak: C2-H  methine proton adjacent to nitrile, typically 
      
      
      
      4.5-5.0 ppm).

Part 5: Strategic Recommendations

  • For Library Design: Use 2-CN-1-PP as a "Next-Generation" scaffold when the parent phenylpiperazine shows poor metabolic stability or low brain penetration.

  • For Safety: The

    
    -aminonitrile moiety is potentially reversible (releasing cyanide) under extreme physiological stress or specific enzymatic conditions. Toxicity screening (cytotoxicity) is mandatory before in vivo advancement.
    
  • Handling: Store CAS 191156-64-6 at -20°C under inert atmosphere (Argon) to prevent hydrolysis of the nitrile to the amide.

References
  • Comparison of Phenylpiperazine Pharmacokinetics: BenchChem. (2025).[1] A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. Link

  • 1-Phenylpiperazine Properties: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Link

  • Synthesis of Alpha-Cyanamines: RSC Advances. (2013). A reaction of 1,2-diamines and aldehydes with silyl cyanide. Link

  • Product Identification: Sigma-Aldrich. (2025). 1-phenylpiperazine-2-carbonitrile hydrochloride Product Page. Link

Sources

Safety & Regulatory Compliance

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